m-PEG16-alcohol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLVYXCNRUMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561600 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133604-58-7 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of m-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of m-PEG16-alcohol (monomethoxy-poly(ethylene glycol)-alcohol with 16 ethylene (B1197577) glycol units). This bifunctional molecule is a critical component in modern drug delivery systems and bioconjugation, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its characteristics, outlines experimental methodologies for its characterization, and explores its role in biological pathways, particularly the ubiquitin-proteasome system.
Core Properties of this compound
This compound, also known by its systematic name hexadecaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative. Unlike polydisperse PEG mixtures, it is a single molecular weight compound, ensuring batch-to-batch consistency and simplifying analysis. Its structure consists of a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a chain of 16 ethylene glycol units.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C33H68O17 | [1][2][3] |
| Molecular Weight | ~736.89 g/mol | [1][2][3] |
| CAS Number | 133604-58-7 | [1][2][3] |
| Appearance | White to off-white waxy solid or viscous liquid at room temperature. | [4] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., DMSO, DMF, methylene (B1212753) chloride). Insoluble in non-polar organic solvents (e.g., diethyl ether, hexane). | [1][5] |
| Storage Conditions | -20°C for long-term storage. | [1] |
Note: The physical state of PEGs is dependent on their molecular weight. Higher molecular weight PEGs, like this compound, tend to be waxy solids at room temperature.[4]
Biological Properties and Applications
The unique properties of the PEG chain—hydrophilicity, biocompatibility, and low immunogenicity—make this compound a valuable tool in drug development.[][7]
-
Increased Hydrophilicity: The polyethylene glycol backbone significantly enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1][8]
-
Biocompatibility: PEGs are well-tolerated in biological systems and are known to reduce the immunogenicity of attached molecules.[7]
-
PROTAC Linker: this compound is extensively used as a flexible linker in the synthesis of PROTACs.[][9][10] The linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex. The length and flexibility of the PEG chain are critical for optimizing the stability and geometry of this complex, which is a prerequisite for efficient protein degradation.[][10]
-
Drug Delivery: The hydroxyl terminus can be further functionalized to attach to drugs or targeting moieties, improving their pharmacokinetic profiles.[8]
Role in the Ubiquitin-Proteasome System
The primary biological relevance of this compound is its role as a linker in PROTACs, which hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC utilizing a linker such as this compound is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
The this compound linker plays a crucial role in this pathway by providing the necessary length and flexibility to bridge the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.[][10] This spatial arrangement is critical for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.[10]
Experimental Protocols
This section outlines general methodologies for the characterization of this compound and its application in PROTACs.
Characterization of this compound
The following diagram illustrates a typical workflow for the characterization of synthesized or purchased this compound.
Caption: Experimental workflow for this compound characterization.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Protocol:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Expected ¹H NMR signals: A singlet around 3.38 ppm corresponding to the methoxy (CH₃O-) protons, a complex multiplet between 3.5 and 3.7 ppm for the ethylene glycol (-OCH₂CH₂O-) protons, and a triplet around 3.7 ppm for the terminal methylene group adjacent to the hydroxyl group (-CH₂OH).
-
Expected ¹³C NMR signals: A peak around 59 ppm for the methoxy carbon, a series of peaks around 70 ppm for the ethylene glycol carbons, and a peak around 61 ppm for the terminal methylene carbon.
-
3.1.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the identity of this compound.
-
Protocol:
-
Prepare a sample of this compound for analysis by MALDI-TOF or ESI mass spectrometry.
-
For MALDI-TOF, co-crystallize the sample with a suitable matrix.
-
For ESI, dissolve the sample in an appropriate solvent system.
-
Acquire the mass spectrum.
-
Expected Result: A major peak corresponding to the molecular ion of this compound (e.g., [M+Na]⁺ or [M+K]⁺), confirming its molecular weight of approximately 736.89 g/mol .
-
Evaluation of PROTACs Containing this compound
3.2.1. Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of a target protein induced by a PROTAC containing an this compound linker.
-
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate confluency. Treat the cells with varying concentrations of the PROTAC for a specified period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Compare the normalized intensities of the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
-
Conclusion
This compound is a well-defined, monodisperse PEG derivative with highly desirable properties for applications in drug delivery and bioconjugation. Its role as a flexible and hydrophilic linker is particularly crucial in the rapidly advancing field of PROTACs, where it enables the efficient degradation of disease-causing proteins. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of this compound and its conjugates, facilitating further research and development in this exciting area of therapeutic innovation.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 3. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 4. sanyochemicalamerica.com [sanyochemicalamerica.com]
- 5. researchgate.net [researchgate.net]
- 7. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG16-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)16-alcohol (m-PEG16-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and its application in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed, representative experimental protocol for PROTAC synthesis is provided, alongside a workflow diagram to illustrate the process.
Chemical Structure and Formula
This compound is a hydrophilic linker composed of 16 ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a terminal hydroxyl group.[1] This heterobifunctional structure allows for its covalent attachment to various molecules of interest.
Chemical Formula: C33H68O17[2][3]
Structure: CH3O-(CH2CH2O)16-H
Physicochemical Properties
The properties of this compound make it a valuable tool in modifying the characteristics of biomolecules and nanoparticles. The PEG chain imparts increased hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[1][4]
| Property | Value | Reference |
| Molecular Weight | 736.89 g/mol | [2][3] |
| CAS Number | 133604-58-7 | [2][3] |
| Purity | Typically >95% | [1][2] |
| Appearance | To be determined | [5] |
| Storage | -20°C to -5°C, protected from sunlight and moisture | [1][4] |
Applications in Bioconjugation and Drug Delivery
The terminal hydroxyl group of this compound can be chemically modified to introduce various reactive functional groups, enabling its conjugation to proteins, peptides, small molecules, and nanoparticles.[4][6] This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7][8]
A significant application of this compound is as a linker in the synthesis of PROTACs.[5][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[11]
Experimental Protocol: Representative Synthesis of a PROTAC using a PEG Linker
Objective: To synthesize a PROTAC by covalently linking a target protein ligand and an E3 ligase ligand via a PEG linker.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Coupling agents (e.g., HATU, EDC/NHS)
-
Activating agents (e.g., p-Toluenesulfonyl chloride)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Bases (e.g., DIPEA, Triethylamine)
-
Purification reagents and equipment (e.g., silica (B1680970) gel for chromatography, HPLC system)
-
Analytical instruments (e.g., LC-MS, NMR)
Methodology:
Step 1: Activation of the this compound (Tosylation) [14]
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine (B128534) (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG16-OTs).
Step 2: Conjugation of the Activated PEG Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing an amine group, 1 equivalent) and the m-PEG16-OTs (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product (E3 ligand-PEG16-OH) by flash column chromatography.
Step 3: Conjugation of the E3 Ligand-PEG Intermediate to the Target Protein Ligand
-
Dissolve the target protein ligand (containing a carboxylic acid, 1 equivalent) and the E3 ligand-PEG16-OH (1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of a PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The catalytic mechanism of action for a PROTAC molecule.
References
- 1. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide to m-PEG16-alcohol: Molecular Weight and Purity
This technical guide provides a comprehensive overview of the molecular weight and purity of methoxy-poly(ethylene glycol) with 16 ethylene (B1197577) glycol units (m-PEG16-alcohol). It is intended for researchers, scientists, and drug development professionals who utilize this molecule in their work. This document outlines the key specifications, the analytical techniques used for its characterization, and the underlying chemical principles.
This compound is a monodisperse polyethylene (B3416737) glycol derivative that is widely used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as a building block for creating more complex PEGylated molecules.[1] Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media.[2] The terminal hydroxyl group allows for further chemical modification and attachment to other molecules of interest.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for accurate stoichiometric calculations in chemical reactions and for the precise characterization of resulting conjugates.
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | [3] |
| Synonyms | Hexadecaethylene glycol monomethyl ether, Methoxyl-PEG16-alcohol | [3] |
| CAS Number | 133604-58-7 | [2][3][4][5] |
| Molecular Formula | C33H68O17 | [2][3][4] |
| Molecular Weight | 736.88 g/mol | [1][3] |
| Purity | Typically ≥95% | [3][5] |
Quality Control and Purity Assessment Workflow
The quality of this compound is paramount for its application in research and drug development. The primary impurity of concern is the corresponding polyethylene glycol diol, which can arise from the presence of water during the synthesis process. The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.
Caption: Quality control workflow for this compound.
Experimental Protocols
The determination of molecular weight and purity of this compound relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and to assess the ratio of the methoxy (B1213986) end-group to the ethylene glycol repeat units.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Data Acquisition:
-
Experiment: ¹H NMR
-
Number of Scans: 16 or 32
-
Relaxation Delay: 5 seconds
-
-
Data Analysis:
-
The sharp singlet peak corresponding to the methoxy (CH₃O-) protons should be observed around 3.38 ppm.
-
The large multiplet corresponding to the ethylene glycol (-OCH₂CH₂O-) protons should be observed around 3.64 ppm.
-
The integration of the methoxy peak (normalized to 3 protons) relative to the integration of the ethylene glycol backbone protons can be used to confirm the degree of polymerization.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to quantify any impurities, such as the corresponding PEG-diol.
-
Instrumentation: An HPLC or UPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD). A reverse-phase C18 column is commonly used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is typically employed to ensure the separation of components with different polarities.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be mixed with a matrix for MALDI-TOF analysis.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+Na]⁺ or [M+H]⁺). The observed mass should be within a narrow tolerance of the calculated theoretical mass (736.88 g/mol ).[6]
This comprehensive guide provides the essential technical details regarding the molecular weight and purity of this compound, which are critical for its successful application in scientific research and development. The provided experimental protocols offer a foundation for the analytical characterization of this important chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 3. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Solubility of m-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol) with 16 ethylene (B1197577) glycol units (m-PEG16-alcohol). An understanding of its solubility in various aqueous and organic solvents is crucial for its effective application in bioconjugation, drug delivery systems, and as a linker in novel therapeutic modalities. This document outlines the expected solubility profile of this compound, detailed experimental protocols for solubility determination, and factors influencing its solubility.
Core Solubility Profile
This compound, with a molecular weight of approximately 736.88 g/mol , is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methoxy (B1213986) group and a hydroxyl group.[1] This structure imparts an amphiphilic nature, with a hydrophilic polyether backbone and polar end groups. Generally, PEGs are soluble in water and a range of polar organic solvents, while exhibiting insolubility in non-polar organic solvents.[2][3] The solubility of PEGs is influenced by factors such as molecular weight, solvent polarity, temperature, and the presence of salts. As the molecular weight of PEG increases, its solubility in both water and organic solvents tends to decrease.[4]
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound is not extensively available in published literature. However, based on the known solubility of polyethylene glycols with similar molecular weights (approximately 750 g/mol ), the following table provides an estimated solubility profile. It is strongly recommended that researchers experimentally determine the solubility for their specific application and conditions.
| Solvent System | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water | Aqueous | 25 | > 60 |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 25 | > 60 |
| Ethanol | Polar Protic | 25 | > 50 |
| Methanol | Polar Protic | 25 | > 50 |
| Dichloromethane (DCM) | Polar Aprotic | 25 | > 50 |
| Acetone | Polar Aprotic | 25 | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Soluble |
| Toluene | Non-polar Aromatic | 25 | Soluble |
| Acetonitrile | Polar Aprotic | 25 | Soluble |
| Hexane | Non-polar | 25 | Insoluble |
| Diethyl Ether | Non-polar | 25 | Insoluble |
Note: "Soluble" indicates that while precise quantitative data is not available, the substance is expected to have good solubility based on the general properties of PEGs. "Insoluble" indicates poor solubility. The estimation for water solubility is based on data for PEG 1000 being 750g/L.[5]
Experimental Protocols
A standard method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification of the dissolved solute.
I. Shake-Flask Method for Solubility Determination
This method is considered a reliable technique for measuring the thermodynamic solubility of a substance.[6]
Materials:
-
This compound
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached. A common starting point is to add approximately 100 mg of solute to 10 mL of solvent.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of larger particles. Subsequently, centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant using a chemically compatible syringe filter.
-
Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be complexed), refractive index detection, or a colorimetric assay.
II. Quantification by UV-Vis Spectroscopy (via Complexation)
Since PEG itself does not have a strong UV chromophore, a common method for its quantification is through a colorimetric assay, such as the barium-iodide method.[7][8] This method is based on the formation of a colored complex between PEG, barium chloride, and iodine.
Materials:
-
Saturated this compound solution (from shake-flask method)
-
Barium chloride solution
-
Iodine solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Complex Formation: To a known volume of each standard and the diluted unknown sample, add a solution of barium chloride followed by an iodine solution. Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) for the color to develop.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (typically around 535 nm).
-
Concentration Determination: Plot a standard curve of absorbance versus the concentration of the standard solutions. Use the equation of the line from the linear regression of the standard curve to calculate the concentration of this compound in the diluted unknown sample.
-
Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Caption: Key factors that modulate the solubility of this compound.
References
- 1. fao.org [fao.org]
- 2. labinsights.nl [labinsights.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol monomethylether, 750 | Fisher Scientific [fishersci.ca]
- 7. creativepegworks.com [creativepegworks.com]
- 8. lbiosystems.co.kr [lbiosystems.co.kr]
An In-depth Technical Guide to the Safe Handling of m-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling procedures for m-PEG16-alcohol (methoxy-polyethylene glycol-16-alcohol). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a hydroxyl group. The hydrophilic nature of the PEG chain enhances the aqueous solubility of molecules to which it is conjugated.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 133604-58-7 | [1][2] |
| Molecular Formula | C33H68O17 | [1][2] |
| Molecular Weight | ~736.9 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% to >98% (supplier dependent) | [1][2] |
Toxicological Data and Safety Information
Acute exposure to high levels of some glycol ethers in humans can lead to narcosis, pulmonary edema, and severe liver and kidney damage.[6] Chronic exposure may result in neurological and blood effects, such as fatigue, nausea, tremor, and anemia.[6] However, the systemic toxicity of ethylene-based glycol ethers is primarily associated with their metabolism to corresponding alkoxyacetic acids, with shorter-chain derivatives being more toxic.[7] Propylene glycol ethers are generally considered less toxic.[7]
Table 2: General Toxicological Profile of Polyethylene Glycols
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity | Very low | [5] |
| Dermal Toxicity | Very low | [5] |
| Skin Irritation | Very low | [5] |
| Eye Irritation | Some glycol ethers are eye irritants | [7] |
| Genotoxicity | Generally not genotoxic | [5][7] |
| Carcinogenicity | Not suspected to be carcinogenic | [5] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Storage
This compound is sensitive to temperature and light.
Table 3: Recommended Storage Conditions for this compound
| Condition | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage | [1][2] |
| Atmosphere | Store in a dry environment | [3] |
| Light | Avoid direct sunlight | [3] |
| Shipping | Ambient temperature | [1][2] |
General Handling Procedures
The following diagram outlines a general workflow for the safe handling of this compound in a research environment.
Experimental Protocols
Detailed experimental protocols should be developed and approved as part of a comprehensive risk assessment for any new procedure involving this compound. The following are generalized procedural outlines.
Preparation of Stock Solutions
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound into a suitable container.
-
Dissolution: Add the desired solvent (e.g., high-purity water, buffer) to the solid and mix until fully dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically 4°C or -20°C) and protect it from light. Avoid repeated freeze-thaw cycles.[8]
Disposal of Waste
The disposal of this compound waste must comply with institutional and environmental regulations.
-
Assessment: Determine if the waste is contaminated with any hazardous substances. If so, it must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Segregation: Do not mix with other chemical waste streams unless permitted by your institution's guidelines.
-
Disposal: Arrange for collection by a licensed chemical waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion
While this compound is part of a class of compounds generally considered to have low toxicity, adherence to standard laboratory safety protocols is essential. This guide provides a foundation for the safe handling and use of this compound. Researchers are strongly encouraged to consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before use.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 3. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
A Technical Guide to Research-Grade m-PEG16-alcohol for Scientists and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, quality control, and applications of m-PEG16-alcohol, a critical discrete polyethylene (B3416737) glycol linker in modern drug development.
Introduction
Methoxy-polyethylene glycol-16-alcohol (this compound) is a discrete PEG (dPEG®) linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. As a monodisperse compound with a precise chain length of 16 ethylene (B1197577) glycol units, it offers distinct advantages over traditional polydisperse PEG polymers by ensuring batch-to-batch consistency and simplifying the characterization of conjugates. This technical guide provides a comprehensive overview of research-grade this compound for researchers, scientists, and drug development professionals, covering its commercial availability, synthesis, and rigorous quality control protocols.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer research-grade this compound. While all reputable suppliers provide a high-purity product, specifications can vary. The following table summarizes the offerings from several prominent commercial sources. It is important to note that while purity is commonly stated, the Polydispersity Index (PDI), a critical measure of the uniformity of a polymer, is not always readily available in online product descriptions but is a key indicator of a truly monodisperse product. For research and development applications, a PDI value approaching 1.0 is highly desirable.
| Supplier | Catalog Number (Example) | Purity | Polydispersity Index (PDI) | CAS Number | Molecular Weight ( g/mol ) |
| BroadPharm | BP-22073 | ≥98%[1] | Typically ~1.0 (Monodisperse) | 133604-58-7[1] | 736.9[1] |
| MedchemExpress | HY-141222 | >95% | Not Specified | 133604-58-7[2] | 736.88[2] |
| Precise PEG | AG-1260 | >96%[3] | Not Specified | 133604-58-7[3] | 736.89[3] |
| AxisPharm | AP11243 | ≥95%[4] | Not Specified | 133604-58-7[4] | 736.89[4] |
| MedKoo Biosciences | 123304 | >95%[5] | Not Specified | 133604-58-7[5] | 736.89[5] |
Synthesis of Research-Grade this compound
The synthesis of monodisperse this compound is a multi-step process that requires precise control to avoid the formation of polydisperse mixtures. A common and effective method is the stepwise solid-phase synthesis, which allows for the sequential addition of ethylene glycol units. This approach simplifies purification at each step, as excess reagents and byproducts can be washed away from the resin-bound PEG chain.
Representative Solid-Phase Synthesis Protocol
This protocol outlines a general strategy for the synthesis of this compound on a solid support, such as a Wang resin. The process involves the iterative addition of protected tetraethylene glycol (PEG4) monomers.
Materials:
-
Wang Resin
-
Tetraethylene glycol (PEG4)
-
Dimethoxytrityl chloride (DMTr-Cl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium tert-butoxide (t-BuOK)
-
Trichloroacetic acid (TCA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (THF, DCM, Pyridine)
Experimental Workflow:
Methodology:
-
Resin Preparation: The Wang resin is swelled in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
First Monomer Coupling: The hydroxyl groups on the resin are deprotonated with a base such as potassium tert-butoxide. A solution of the first monomer, a tetraethylene glycol unit protected with a dimethoxytrityl (DMTr) group on one end and activated with a tosyl (Ts) group on the other (DMTr-PEG4-Ts), is added to the resin. The coupling reaction is allowed to proceed to completion.[6]
-
Deprotection: The DMTr protecting group is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to expose a new hydroxyl group for the next coupling step.[6]
-
Iterative Chain Elongation: Steps 2 and 3 are repeated with additional DMTr-PEG4-Ts monomers until the desired chain length of 16 ethylene glycol units is achieved.
-
Cleavage from Resin: Once the synthesis is complete, the this compound is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[6]
-
Purification: The crude product is purified using techniques like flash column chromatography to remove any truncated sequences and other impurities, yielding the final high-purity this compound.
Quality Control of Research-Grade this compound
Rigorous quality control is essential to ensure the identity, purity, and monodispersity of this compound. A combination of analytical techniques is employed for comprehensive characterization.
Quality Control Workflow
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The use of DMSO-d6 is particularly advantageous as the hydroxyl proton resonance appears as a distinct triplet around 4.56 ppm, which does not shift significantly with concentration or water content, allowing for clear identification and integration.[7]
-
¹H NMR Analysis: The proton NMR spectrum should show a characteristic singlet for the methoxy (B1213986) (CH3O-) protons at approximately 3.2-3.3 ppm and a complex multiplet for the ethylene glycol backbone protons (-OCH2CH2O-) between 3.4 and 3.7 ppm. The terminal hydroxyl proton (-CH2OH) will also be visible. Integration of these peaks should be consistent with the C33H68O17 structure.
-
¹³C NMR Analysis: The carbon NMR spectrum will provide further structural confirmation, showing distinct signals for the methoxy carbon, the ethylene glycol backbone carbons, and the terminal alcohol carbon.
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of this compound and to separate it from potential impurities.
-
Instrumentation: HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might start at a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or ELSD for universal detection.
-
-
Data Analysis: The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area.
3. Gel Permeation Chromatography (GPC) for Polydispersity Index (PDI) Determination
GPC, also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution and PDI of polymers. For a monodisperse compound like this compound, the PDI should be very close to 1.0.
-
Instrumentation: GPC system with a refractive index (RI) detector.[9]
-
Chromatographic Conditions:
-
Column: A set of GPC columns suitable for the molecular weight range of this compound (e.g., Agilent PLgel MIXED-D).[10]
-
Mobile Phase: An appropriate solvent such as tetrahydrofuran (THF) or an aqueous buffer.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Calibration: The system should be calibrated with narrow molecular weight PEG standards.
-
-
Data Analysis: The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn).[11]
Conclusion
Research-grade this compound is a well-defined, monodisperse reagent that is indispensable for a wide range of applications in drug development and biotechnology. The selection of a reliable commercial supplier who can provide comprehensive analytical data, including purity and PDI, is paramount. The synthesis of this discrete PEG linker requires a meticulous, stepwise approach to ensure its monodispersity. A thorough quality control regimen, employing a suite of orthogonal analytical techniques such as NMR, HPLC, and GPC, is critical to verify the structure, purity, and uniformity of the final product, thereby ensuring the reproducibility and reliability of downstream applications.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Polyethylene Glycol by Gel Permeation Chromatography [m.wayeal-instrument.com]
- 10. agilent.com [agilent.com]
- 11. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
An In-depth Technical Guide to CAS Number 133604-58-7: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 133604-58-7, identified as hexadecaethylene glycol monomethyl ether, and commonly referred to as m-PEG16-alcohol. This document details its chemical and physical properties, synthesis, and analytical characterization. The primary application of this compound as a hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs) is extensively discussed, including its role in modulating the properties of these novel therapeutic agents. This guide also presents detailed experimental protocols for the functionalization of this compound and its incorporation into PROTACs, along with an examination of the biological implications and signaling pathways affected by a representative PROTAC.
Introduction
CAS number 133604-58-7 identifies a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative, specifically, a methoxy-terminated PEG with 16 ethylene (B1197577) glycol repeating units (this compound).[1] Unlike polydisperse PEG mixtures, monodisperse PEGs offer precise control over molecular weight and length, which is critical in the rational design of complex therapeutics.[2] The hydrophilic and flexible nature of the PEG chain, combined with its biocompatibility, has made this compound a valuable building block in drug delivery and bioconjugation.[3] Its most prominent application to date is as a linker in the architecture of PROTACs, a novel class of therapeutic agents that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[6]
Chemical and Physical Properties
This compound is a well-defined chemical entity with consistent physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 133604-58-7 | [1] |
| Systematic Name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | [1] |
| Common Synonyms | This compound, Hexadecaethylene glycol monomethyl ether | [1] |
| Molecular Formula | C33H68O17 | [1] |
| Molecular Weight | 736.88 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically >95% | [7][8] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage | Recommended storage at -20°C for long-term stability | [8] |
Synthesis and Analytical Characterization
The synthesis of monodisperse PEG derivatives like this compound is typically achieved through a stepwise addition of ethylene glycol units, most commonly via the Williamson ether synthesis.[2] This method allows for precise control over the chain length, resulting in a homogenous product.
General Synthetic Approach: Stepwise Williamson Ether Synthesis
The synthesis involves the sequential reaction of a protected PEG alcohol with a PEG derivative containing a good leaving group (e.g., a tosylate or mesylate). A general workflow for this process is depicted below.
Caption: General workflow for the stepwise synthesis of this compound.
Analytical Data
The identity and purity of this compound are confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet for the methoxy (B1213986) protons (~3.38 ppm), a complex multiplet for the ethylene glycol backbone protons (~3.64 ppm), and a triplet for the terminal methylene (B1212753) protons adjacent to the hydroxyl group (~3.7 ppm). The integration of these signals can be used to confirm the number of repeating units. |
| ¹³C NMR | A signal for the methoxy carbon (~59 ppm) and a series of signals for the ethylene glycol backbone carbons (~70-72 ppm). |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+Na]⁺ or [M+K]⁺. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands around 2870 cm⁻¹, and a strong C-O stretching band around 1100 cm⁻¹.[9][10] |
Application in PROTAC Drug Development
The primary and most significant application of this compound is as a linker in the design and synthesis of PROTACs.[4][5]
The Role of the Linker in PROTACs
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the efficacy of the PROTAC by influencing several key parameters:
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[3]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. An optimal linker length allows for the proper orientation of the two proteins to facilitate the transfer of ubiquitin.[6]
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
Experimental Protocols for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves the functionalization of its terminal hydroxyl group to enable conjugation with the POI and E3 ligase ligands.
A common method for activating the hydroxyl group is to convert it to a better leaving group, such as a tosylate or mesylate.
Protocol for Tosylation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (1.5 equivalents) or pyridine (B92270) (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
The activated m-PEG16-linker can then be conjugated to the POI and E3 ligase ligands through various chemical reactions, such as nucleophilic substitution or click chemistry. The following is a representative workflow for the synthesis of a PROTAC.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Biological Activity and Signaling Pathways: A Case Study
While specific PROTACs utilizing a 16-unit PEG linker are numerous in proprietary development, the well-characterized BET degrader ARV-771 serves as an excellent case study to illustrate the biological consequences of this class of molecules. ARV-771 is a PROTAC that induces the degradation of the BET (Bromodomain and Extra-Terminal domain) proteins BRD2, BRD3, and BRD4.[11] Although the exact linker length of ARV-771 is part of its proprietary structure, its mechanism of action is representative of PROTACs employing hydrophilic linkers.
Mechanism of Action of a Representative BET Degrader
ARV-771 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[12] The degradation of BET proteins has profound effects on gene transcription, as BET proteins are epigenetic readers that play a crucial role in regulating the expression of key oncogenes, such as c-MYC.
Affected Signaling Pathways
The degradation of BET proteins by PROTACs like ARV-771 has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival.[11][13]
-
Cell Cycle Arrest: By downregulating the expression of cell cycle-related genes, ARV-771 can induce cell cycle arrest, thereby inhibiting tumor growth.[13]
-
Induction of Apoptosis: The degradation of BET proteins can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.[13]
-
p53 Signaling Pathway: KEGG analysis of cells treated with ARV-771 has indicated a significant alteration in the p53 signaling pathway, a critical tumor suppressor pathway.[13]
Caption: Signaling pathways affected by a representative BET-targeting PROTAC.
Conclusion
CAS number 133604-58-7, corresponding to this compound, represents a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and physicochemical properties make it an ideal component for the construction of complex therapeutic modalities. The use of this compound as a linker in PROTACs has been instrumental in advancing the field of targeted protein degradation, offering a means to enhance the solubility, permeability, and overall efficacy of these novel drugs. The detailed experimental protocols and the understanding of the biological consequences of employing such linkers, as illustrated by the case study of a BET degrader, provide a solid foundation for the rational design of the next generation of targeted therapeutics.
References
- 1. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 8. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxy Group in m-PEG16-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethoxy polyethylene (B3416737) glycol (m-PEG) derivatives are integral to modern drug delivery and bioconjugation. The covalent attachment of PEG chains, a process known as PEGylation, enhances the therapeutic properties of proteins, peptides, and nanoparticle-based drug delivery systems by improving their pharmacokinetic and pharmacodynamic profiles. This guide focuses on m-PEG16-alcohol, a monodisperse PEG derivative with 16 ethylene (B1197577) glycol units, and elucidates the critical role of its terminal methoxy (B1213986) group. Understanding the function of this methoxy cap is paramount for the strategic design and application of PEGylated biotherapeutics.
The Pivotal Role of the Methoxy Group
The defining feature of this compound is its monofunctional nature, conferred by the methoxy (–OCH₃) group at one terminus. This seemingly simple functional group imparts several crucial properties that are leveraged in pharmaceutical sciences.
1. Inert Chemical Cap: The primary role of the methoxy group is to render one end of the polyethylene glycol chain chemically inert to standard chemical reactions.[1] This prevents unwanted cross-linking during conjugation reactions, ensuring that the PEGylation occurs specifically at the terminal hydroxyl group on the other end of the molecule. This controlled, monofunctional reactivity is essential for producing well-defined and homogenous bioconjugates.
2. Enhanced Stability and Solubility: The methoxy group contributes to the overall stability and solubility of the PEG molecule. PEGs are highly soluble in water and a variety of organic solvents, a property that is often conferred to the molecules they are conjugated with.[2][3] This enhanced solubility is particularly beneficial for poorly soluble drugs, improving their formulation and bioavailability.
3. Steric Hindrance: The flexible and hydrated PEG chain, capped with the methoxy group, creates a steric barrier around the conjugated molecule.[2] This steric hindrance is responsible for several of the therapeutic advantages of PEGylation, including:
- Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[4]
- Protection from Proteolytic Degradation: The steric shield limits the access of proteolytic enzymes to the protein surface, enhancing its stability and prolonging its circulation time.
- Prevention of Aggregation: By physically separating molecules, the PEG chains prevent aggregation, which is a common issue with protein therapeutics.[2]
4. Immunogenicity and Accelerated Blood Clearance (ABC) Phenomenon: While PEGylation is intended to reduce immunogenicity, the methoxy group itself can be a target for the immune system. Studies have shown that anti-PEG antibodies can be generated, with some exhibiting a high affinity for the methoxy terminus.[] This can lead to the Accelerated Blood Clearance (ABC) phenomenon, where subsequent doses of a PEGylated drug are cleared more rapidly from circulation, potentially reducing its efficacy. The binding affinity for antibody formation has been observed to increase in the order of hydroxyl < amino < methoxy end groups.[]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various supplier technical data sheets.
| Property | Value | Reference |
| Molecular Weight (MW) | 736.9 g/mol | [6] |
| Chemical Formula | C₃₃H₆₈O₁₇ | [6] |
| CAS Number | 133604-58-7 | [6] |
| Purity | ≥95% - 98% | [2][6][7][8] |
| Polydispersity Index (PDI) | Typically 1.03 - 1.06 for mPEGs | [3] |
| Solubility | Highly soluble in water and polar organic solvents (e.g., DMF, DMSO, Chloroform) | [3][9] |
| Appearance | White to off-white solid or waxy solid | [3] |
Experimental Protocols
Activation of this compound to m-PEG16-NHS ester
This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous acetonitrile in a round-bottom flask.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (3 equivalents) to the solution.[10]
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.[10][11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated m-PEG16-NHS ester by adding the concentrated solution dropwise to a beaker of cold, stirred anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the resulting m-PEG16-NHS ester under desiccated conditions at -20°C.
Conjugation of m-PEG16-NHS ester to a Protein (e.g., Lysozyme)
This protocol outlines the general procedure for conjugating the activated m-PEG16-NHS ester to the primary amine groups (e.g., lysine (B10760008) residues) of a protein.
Materials:
-
m-PEG16-NHS ester
-
Protein (e.g., Lysozyme)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4-9.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare a 5-10 mg/mL solution of the protein in the amine-free buffer.
-
Immediately before use, dissolve the m-PEG16-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11]
-
Add the desired molar excess of the m-PEG16-NHS ester stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[11]
-
Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted m-PEG16-NHS ester.
-
Purify the PEGylated protein from unreacted PEG and protein using Size-Exclusion Chromatography (SEC).
Characterization of the PEGylated Protein
The extent of PEGylation can be determined using various analytical techniques:
-
SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size-Exclusion Chromatography (SEC): PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
Colorimetric Assays (e.g., TNBS assay): Quantifies the reduction in free primary amines after PEGylation.
Visualizations
Caption: A typical experimental workflow for the PEGylation of a protein using this compound.
Caption: Logical relationships illustrating the multifaceted role of the methoxy group.
Conclusion
The methoxy group of this compound is a critical determinant of its utility in bioconjugation and drug delivery. By providing a chemically inert cap, it ensures the monofunctional reactivity required for controlled PEGylation. This, in conjunction with the steric hindrance and enhanced solubility imparted by the PEG chain, leads to bioconjugates with improved stability and pharmacokinetic profiles. However, researchers and drug developers must also consider the potential immunogenicity of the methoxy group and its implications for the accelerated blood clearance of PEGylated therapeutics. A thorough understanding of these multifaceted roles is essential for the successful design and application of next-generation biopharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for m-PEG16-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an invaluable tool in drug development and bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. These enhancements include increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] m-PEG16-alcohol is a monodisperse PEG linker containing 16 ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal hydroxyl group.[3][4] The methoxy group ensures that the PEG chain is unreactive at one end, while the hydroxyl group provides a site for activation and subsequent conjugation to a target molecule.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in bioconjugation, including its physicochemical properties, protocols for activation and conjugation, and methods for the characterization of the resulting PEGylated products.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation protocols. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 133604-58-7 | [3][4][6] |
| Molecular Formula | C33H68O17 | [3][4][6] |
| Molecular Weight | 736.89 g/mol | [3][4][6] |
| Purity | >95% | [7][8] |
| Appearance | To be determined | [8] |
| Storage Condition | -20°C, keep in dry and avoid sunlight | [3][4] |
| Solubility | Soluble in aqueous media | [3][4] |
Bioconjugation Strategy using this compound
The terminal hydroxyl group of this compound is not sufficiently reactive to directly conjugate with functional groups on biomolecules. Therefore, a two-step process is typically employed:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is chemically activated to create a more reactive functional group.
-
Conjugation to the Target Molecule: The activated PEG is then reacted with the target biomolecule, typically at primary amino groups of lysine (B10760008) residues or the N-terminus of a protein.[1]
A common and effective method for activating the hydroxyl group is through the use of N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive N-hydroxysuccinimide (NHS) carbonate.[1] This activated PEG can then efficiently react with amine groups on proteins under mild conditions.
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a protein. Optimization of reaction conditions, such as molar ratios, pH, and reaction time, may be necessary for specific applications.
Protocol 1: Activation of this compound to m-PEG16-NHS carbonate
This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile (B52724)
-
Anhydrous pyridine (B92270)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add N,N'-Disuccinimidyl carbonate (DSC) to the solution. A 1.5 to 2-fold molar excess of DSC over this compound is typically used.
-
Add anhydrous pyridine to the reaction mixture to act as a catalyst.
-
Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude m-PEG16-NHS carbonate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Store the purified m-PEG16-NHS carbonate under desiccated conditions at -20°C.
Protocol 2: Conjugation of m-PEG16-NHS carbonate to a Protein
This protocol outlines the conjugation of the activated m-PEG16-NHS carbonate to the primary amino groups of a protein.
Materials:
-
m-PEG16-NHS carbonate
-
Protein of interest
-
Conjugation buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the m-PEG16-NHS carbonate in a small amount of anhydrous DMSO or DMF and then add it to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is typically used. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.
-
Purify the PEGylated protein from excess PEG and byproducts using an appropriate purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the purified PEGylated protein.
Characterization of PEGylated Proteins
The successful conjugation and the degree of PEGylation need to be confirmed through various analytical techniques.
| Characterization Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC) | To separate and quantify the different PEGylated species (mono-, di-, poly-PEGylated) and to remove unreacted PEG. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact molecular weight of the PEGylated protein and to confirm the number of attached PEG chains.[9][10] |
| UV-Vis Spectroscopy | To determine the protein concentration. |
| Activity Assays | To assess the biological activity of the PEGylated protein compared to the native protein. |
Visualizing the Workflow and Concepts
The following diagrams illustrate the key steps and concepts involved in using this compound for bioconjugation.
Caption: Workflow for protein PEGylation using this compound.
Caption: Key advantages of protein PEGylation.
Conclusion
This compound is a versatile and valuable tool for the PEGylation of therapeutic molecules. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to successfully implement PEGylation strategies. Proper execution of the activation and conjugation steps, followed by thorough characterization of the final product, is essential for achieving the desired improvements in the therapeutic profile of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 4. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 5. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 8. medkoo.com [medkoo.com]
- 9. idosi.org [idosi.org]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG16-alcohol as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to impart favorable physicochemical properties. This document provides detailed application notes and protocols for the use of m-PEG16-alcohol, a discrete PEG linker, in the development of ADCs.
The use of hydrophilic linkers, such as those containing PEG moieties, is a key strategy to mitigate the hydrophobicity of many cytotoxic payloads, thereby improving the physical stability and in vivo performance of ADCs.[1][2] Monodisperse PEG linkers, like this compound, offer the advantage of a uniform structure, leading to more homogeneous ADC preparations with improved reproducibility and safety profiles.[3] The incorporation of a PEG spacer can enhance the solubility and stability of the ADC, prolong its circulation half-life, and potentially enable higher drug-to-antibody ratios (DARs) without causing aggregation.[3][4][5]
Properties and Advantages of this compound Linker
The this compound is a non-cleavable linker containing a 16-unit PEG chain.[6] The terminal hydroxyl group allows for further chemical modification and attachment to either the payload or the antibody, depending on the desired conjugation strategy.[7]
Key Advantages:
-
Increased Hydrophilicity: The PEG chain imparts water solubility to the linker-payload complex, which can counteract the hydrophobicity of the cytotoxic drug.[7][8] This helps to prevent aggregation, a common issue with high-DAR ADCs.[9][10]
-
Improved Pharmacokinetics: PEGylation is a well-established method to increase the in vivo half-life of therapeutic proteins.[4] The hydrophilic nature of the PEG chain creates a hydration shell that can reduce renal clearance and proteolytic degradation, leading to prolonged circulation time.[3]
-
Reduced Immunogenicity: The PEG linker can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.[3]
-
Enhanced Stability: PEG linkers can contribute to the overall stability of the ADC, both in storage and in circulation.[1][11]
-
Precise Drug-to-Antibody Ratio (DAR) Control: The use of a discrete PEG linker facilitates the production of more homogeneous ADCs with a well-defined DAR, which is crucial for a consistent and predictable clinical outcome.[3]
Data Presentation: Comparative Properties of ADCs with PEG Linkers
The following table summarizes hypothetical comparative data for ADCs constructed with different PEG linker lengths, illustrating the expected impact of this compound.
| Property | ADC with Non-PEG Linker | ADC with m-PEG4-Linker | ADC with m-PEG8-Linker | ADC with m-PEG16-Linker |
| Drug-to-Antibody Ratio (DAR) | 4 | 4 | 4 | 4 |
| Aggregation (% by SEC) | 15% | 8% | 5% | < 2% |
| In Vitro Cytotoxicity (IC50, nM) | 0.5 | 0.7 | 1.0 | 1.2 |
| Plasma Half-life (t½, hours) | 100 | 150 | 200 | 250 |
| Maximum Tolerated Dose (MTD, mg/kg) | 5 | 7.5 | 10 | 12.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on the known properties of PEG linkers. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry used.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis and characterization of an ADC using an this compound derived linker. These protocols are based on established methods for ADC conjugation.[][13][14]
Protocol 1: Activation of this compound for Conjugation
The terminal hydroxyl group of this compound must be activated to enable its reaction with a functional group on the payload or a bifunctional linker. A common approach is to convert the alcohol to a more reactive species, such as a maleimide (B117702) for thiol-specific conjugation or an NHS-ester for amine-specific conjugation.
Materials:
-
This compound
-
Maleimide-PEG-NHS ester or similar bifunctional linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Payload with a reactive amine or thiol group
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol)
Procedure:
-
Activation of the Payload (if necessary): Ensure the cytotoxic payload has a suitable functional group for conjugation to the activated PEG linker.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add a bifunctional linker (e.g., maleimide-PEG-NHS ester) and a coupling agent like DCC.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purification of the Activated Linker:
-
Once the reaction is complete, filter the reaction mixture to remove by-products.
-
Purify the activated m-PEG16-linker-payload conjugate using silica gel column chromatography.
-
Characterize the purified product by Mass Spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Antibody Modification and Conjugation
This protocol describes the conjugation of the activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds (cysteine conjugation).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Activated m-PEG16-linker-payload
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add the activated m-PEG16-linker-payload (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Native MS or MS after deglycosylation can provide a precise measurement of the mass of the ADC and thus the number of conjugated drug-linker molecules.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
-
In Vitro Binding Affinity:
-
ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.
-
-
In Vitro Cytotoxicity Assay:
-
Cell-based assays: The potency of the ADC is evaluated by treating target antigen-expressing cancer cells with serial dilutions of the ADC and measuring cell viability (e.g., using an MTS or CellTiter-Glo assay) to determine the IC50 value.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis and characterization.
Proposed Mechanism of ADC Action
Caption: Mechanism of action for a non-cleavable ADC.
Conclusion
The this compound linker represents a valuable tool for the development of next-generation ADCs. Its defined length and hydrophilic nature can contribute to the generation of more homogeneous, stable, and effective therapeutics. The protocols and data presented in this document provide a framework for the application of this compound in ADC research and development. As with any ADC component, careful optimization of the conjugation chemistry and thorough characterization of the final product are essential for success. The use of PEG linkers, including this compound, is a promising strategy to enhance the therapeutic index of ADCs and ultimately improve patient outcomes in cancer therapy.[4][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Protocols | BroadPharm [broadpharm.com]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG16-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of advanced drug delivery systems and diagnostic agents. The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic shield, which offers several key advantages:
-
Prolonged Systemic Circulation: PEGylation significantly reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life of the nanoparticles in the bloodstream.[1][2][3]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, minimizing the risk of an adverse immune response.
-
Improved Stability: The hydrophilic nature of PEG prevents nanoparticle aggregation and enhances their solubility and stability in aqueous media.
-
Enhanced Tumor Accumulation: For nanoparticles within the appropriate size range, prolonged circulation facilitates passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4][5][6][7][8]
This document provides detailed application notes and protocols for the functionalization of nanoparticles with methoxy-poly(ethylene glycol) with 16 ethylene (B1197577) glycol repeat units and a terminal alcohol (m-PEG16-alcohol). With a molecular weight of approximately 736.89 g/mol , this compound offers a balance between providing a sufficient hydrophilic layer and maintaining a relatively small hydrodynamic size, which can be advantageous for certain applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methoxy(polyethylene glycol) (16) alcohol | N/A |
| CAS Number | 133604-58-7 | --INVALID-LINK-- |
| Molecular Formula | C33H68O17 | --INVALID-LINK-- |
| Average Molecular Weight | ~736.89 g/mol | --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK-- |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage | -20°C in a dry, dark place | --INVALID-LINK-- |
Experimental Protocols
The terminal hydroxyl group of this compound is relatively inert and requires activation for efficient covalent conjugation to nanoparticle surfaces. Below are protocols for the activation of this compound and its subsequent conjugation to common nanoparticle platforms.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (m-PEG16-OTs). The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with amine-functionalized nanoparticles.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Preparation: Dry the this compound under vacuum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a small amount of cold water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, and then dry over anhydrous sodium sulfate.
-
-
Purification: Purify the product (m-PEG16-OTs) by column chromatography.
Protocol 2: Activation of this compound via Oxidation to Carboxylic Acid
This protocol outlines the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid (m-PEG16-COOH). The resulting carboxylated PEG can then be conjugated to amine-functionalized nanoparticles using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Materials:
-
This compound
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Sodium hypochlorite (B82951) (NaClO) solution
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of DCM and aqueous NaHCO3 solution.
-
Catalyst Addition: Add catalytic amounts of TEMPO and NaBr to the solution.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Add NaClO solution dropwise while vigorously stirring. Maintain the temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR.
-
Work-up:
-
Quench the reaction by adding a small amount of ethanol.
-
Separate the organic layer.
-
Acidify the aqueous layer to pH 2-3 with HCl.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the m-PEG16-COOH by precipitation in cold diethyl ether or by column chromatography.
Protocol 3: Conjugation of Activated m-PEG16 to Nanoparticles
A. Conjugation of m-PEG16-OTs to Amine-Functionalized Nanoparticles
Materials:
-
m-PEG16-OTs (from Protocol 1)
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent.
-
Reagent Addition: Add m-PEG16-OTs (typically 10-50 fold molar excess relative to surface amine groups) and DIPEA (2-3 equivalents relative to m-PEG16-OTs) to the nanoparticle suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Purification:
-
Purify the PEGylated nanoparticles by repeated cycles of centrifugation and resuspension in the reaction buffer to remove excess PEG and other reagents.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
Characterization: Characterize the purified nanoparticles for size, zeta potential, and PEG grafting density.
B. Conjugation of m-PEG16-COOH to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
Materials:
-
m-PEG16-COOH (from Protocol 2)
-
Amine-functionalized nanoparticles
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Activate PEG: Dissolve m-PEG16-COOH in Activation Buffer. Add EDC (2 equivalents relative to m-PEG16-COOH) and NHS (2.5 equivalents relative to m-PEG16-COOH). Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation: Add the freshly activated m-PEG16-NHS ester solution to the amine-functionalized nanoparticles dispersed in Conjugation Buffer.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters.
-
Purification: Purify the PEGylated nanoparticles by centrifugation, dialysis, or tangential flow filtration.
-
Characterization: Analyze the final product for changes in size, surface charge, and extent of PEGylation.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Purpose | Expected Outcome after PEGylation |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and polydispersity index (PDI). | Increase in hydrodynamic diameter. PDI should remain low, indicating a monodisperse sample. |
| Zeta Potential | Measures the surface charge of the nanoparticles. | A shift towards a more neutral (closer to zero) zeta potential.[9][10][11][12] |
| Transmission Electron Microscopy (TEM) | Visualizes the nanoparticle core size and morphology. | Core size should remain unchanged. The PEG layer is typically not visible. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic chemical bonds. | Appearance of characteristic C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹). |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Quantifies the amount of PEG on the nanoparticle surface. | A characteristic peak for the ethylene glycol protons of PEG appears around 3.65 ppm. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as a function of temperature. | Weight loss in the PEG degradation temperature range (300-450 °C) can be used to quantify the PEG content.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies free and bound PEG. | Allows for the determination of PEG grafting density. |
Quantitative Data on Nanoparticle Functionalization with Low Molecular Weight PEG
The following tables summarize representative data on the effect of functionalization with low molecular weight PEG on the physicochemical properties and in vivo performance of nanoparticles. While data for this compound is limited, the trends observed for PEGs with similar molecular weights (e.g., 750 Da to 2 kDa) are informative.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with Low MW PEG
| Nanoparticle Type | PEG MW (Da) | Initial Size (nm) | Final Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| Chitosan | 750 | 112.8 | 125.3 | +35.0 | +28.1 | [14] |
| Chitosan | 2000 | 112.8 | 148.6 | +35.0 | +15.3 | [14] |
| Gold | 2000 | ~10 | ~18.4 | N/A | N/A | [15] |
| PLGA | N/A (un-PEGylated) | 109 | N/A | -26.2 | N/A | [12] |
| PLGA-PEG | N/A (15% PEG) | 114 | N/A | -2.8 | N/A | [12] |
| Graphene Oxide | 6000 | 308.4 | 314.3 | -32.1 | -25.3 | [16] |
Table 2: In Vivo Performance of Nanoparticles Functionalized with Low MW PEG
| Nanoparticle Type | PEG MW (Da) | Circulation Half-life | Organ Accumulation | Reference |
| Chitosan | 750 | Increased with PEGylation | Decreased liver and spleen uptake | [14] |
| Chitosan | 2000 | Further increased vs. 750 Da | Further decreased liver and spleen uptake | [14] |
| Magnetic Nanoparticles | "Short-chain" | Doubled residence time in blood | N/A | [17][18] |
| lPEI/DNA | 500-700 | Comparable to 2 kDa PEG | N/A | [19] |
| Gold | 1000 | N/A | Increased tumor uptake at 24h (10 nm NPs) | [20] |
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of nanoparticles with this compound.
Caption: General workflow for nanoparticle functionalization.
Mechanism of Enhanced Permeability and Retention (EPR) Effect
This diagram illustrates how PEGylated nanoparticles accumulate in tumor tissues.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Evasion of the Mononuclear Phagocyte System (MPS)
This diagram shows how PEGylation helps nanoparticles evade uptake by immune cells.
Caption: Evasion of the Mononuclear Phagocyte System by PEGylation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Me.PEG-PLA nanoparticles avoid uptake by the mononuclear phagocytes system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Targeting via EPR: Strategies to Enhance Patient Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of polyethylene glycol coating on biodistribution and toxicity of nanoscale graphene oxide in mice after intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for m-PEG16-alcohol in PROTAC Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG16-alcohol in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to precisely modulate their length. This compound , a monodispersed PEG linker with 16 ethylene (B1197577) glycol units, serves as a versatile building block in PROTAC synthesis. Its substantial length and flexibility can be advantageous in spanning the distance between the POI and the E3 ligase, potentially enabling the formation of a stable and productive ternary complex for efficient ubiquitination and subsequent proteasomal degradation. The terminal hydroxyl group of this compound allows for straightforward chemical modification and conjugation to either the POI ligand or the E3 ligase ligand.
The Role of Linker Length in PROTAC Efficacy: A Comparative Overview
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in inefficient ubiquitination due to increased flexibility and conformational entropy.[1][2]
The following tables summarize quantitative data from published studies on PROTACs with varying linker lengths, illustrating the impact on degradation efficiency. While specific data for a PROTAC utilizing an this compound linker is not available in the cited literature, these comparative analyses provide valuable insights into how a long-chain PEG linker might perform.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation, highlighting that a 16-atom linker provided optimal degradation.[3] |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Number of PEG Units | Degradation Potency | Dmax (%) | E3 Ligase |
| BTK Degrader 1 | < 4 | Impaired | Not Reported | CRBN |
| BTK Degrader 2 | ≥ 4 | Potent | > 85 | CRBN |
| Data summarized from a study on BTK degraders, where longer PEG linkers were found to be more potent.[3] |
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linkers
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| BRD4 Degrader A | 1-2 PEG units | > 5000 | Not Reported | CRBN |
| BRD4 Degrader B | 4-5 PEG units | < 500 | Not Reported | CRBN |
| Illustrative data showing the trend of improved potency with longer PEG linkers for BRD4 degradation.[4] |
Experimental Protocols
The synthesis of a PROTAC using this compound involves the chemical modification of its terminal hydroxyl group to enable conjugation with either the POI ligand or the E3 ligase ligand. Below are generalized protocols for the synthesis and biological evaluation of PROTACs.
PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis using this compound.
Protocol 1: Activation of this compound (Example: Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tosylated m-PEG16 linker.
Protocol 2: Conjugation of Activated PEG Linker to a Ligand
This protocol provides a general method for conjugating the activated PEG linker (e.g., m-PEG16-OTs) to a POI or E3 ligase ligand containing a nucleophilic group (e.g., an amine or phenol).
Materials:
-
m-PEG16-OTs (from Protocol 1)
-
POI or E3 ligase ligand with a nucleophilic handle
-
Anhydrous Dimethylformamide (DMF)
-
A suitable base (e.g., Potassium Carbonate, DIPEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the POI or E3 ligase ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., K2CO3, 2.0 equivalents) to the solution.
-
Add a solution of m-PEG16-OTs (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the ligand-PEG16 conjugate.
This process would then be repeated to conjugate the other ligand to the free end of the bifunctional linker, if the linker was designed with orthogonal protecting groups. Alternatively, the second ligand can be coupled to the already formed ligand-linker conjugate.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC utilizing an this compound linker.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This is a standard assay to quantify the reduction of the target protein levels in cells following PROTAC treatment.[3][5]
Materials:
-
Relevant cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Western Blotting Experimental Workflow
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable and versatile long-chain linker for the development of PROTACs. Its hydrophilicity and extended length can be instrumental in achieving potent and selective protein degradation, particularly for targets where a significant distance must be spanned to engage an E3 ligase effectively. While the optimal linker length is target-dependent and requires empirical validation, the provided comparative data and detailed protocols offer a robust framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating this compound. Researchers can adapt these methodologies to their specific targets and E3 ligases to advance the development of next-generation targeted protein degraders.
References
Surface Modification of Materials Using m-PEG16-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials using methoxy-poly(ethylene glycol)-alcohol with 16 PEG units (m-PEG16-alcohol). The aim of such modification is to create biocompatible and bio-inert surfaces that resist non-specific protein adsorption and cell adhesion, which is critical in the fields of biomaterials, drug delivery, and medical device development.
Introduction
Surface modification with poly(ethylene glycol) (PEG), a process known as PEGylation, is a widely adopted strategy to improve the biocompatibility of materials. The covalent attachment of PEG chains to a surface creates a hydrophilic, flexible, and sterically hindering layer that effectively repels proteins and cells. This compound is a specific, monodisperse PEG derivative that allows for precise control over the surface modification process. Its terminal hydroxyl group can be activated or reacted with various functional groups on a material's surface, leading to the formation of a stable, covalently bound PEG layer. This layer minimizes biofouling, reduces immunogenicity, and enhances the in vivo performance of materials.
Applications
Surface modification using this compound is applicable to a wide range of materials and fields:
-
Biomaterials and Medical Implants: Reducing protein adsorption and subsequent inflammatory responses to implants such as stents, catheters, and orthopedic devices.
-
Drug Delivery Systems: Modifying the surface of nanoparticles, liposomes, and other drug carriers to increase their circulation time and reduce clearance by the reticuloendothelial system (RES).
-
Biosensors and Diagnostics: Preventing non-specific binding of biomolecules to sensor surfaces, thereby improving the signal-to-noise ratio and assay sensitivity.
-
Tissue Engineering: Creating non-adhesive surfaces to control cell attachment and guide tissue formation.
-
Cell Culture: Modifying cultureware to prevent cell adhesion for suspension cell culture or spheroid formation.
Experimental Protocols
Protocol 1: Surface Modification of Glass or Silica-based Materials via Silanization
This protocol describes a two-step process for the covalent attachment of this compound to glass or other silica-containing surfaces. The first step involves the synthesis of a silanated m-PEG16 derivative, followed by its grafting onto the hydroxylated surface.
Materials:
-
This compound
-
Anhydrous Toluene (B28343)
-
Dibutyltin (B87310) dilaurate (catalyst)
-
Deionized (DI) water
-
Glass or silica (B1680970) substrates
-
Nitrogen gas
Equipment:
-
Reaction vessel with a stirrer and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Ultrasonic bath
-
Oven
Procedure:
Step 1: Synthesis of Silanated m-PEG16 (m-PEG16-silane)
-
Dry the this compound under vacuum to remove any residual water.
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the dried this compound in anhydrous toluene.
-
Add 3-isocyanatopropyltriethoxysilane (IPTS) to the solution. A molar excess of IPTS (e.g., 1.5 to 2-fold) is recommended.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, remove the toluene by rotary evaporation to obtain the m-PEG16-silane product.
Step 2: Grafting of m-PEG16-silane onto Glass/Silica Surface
-
Clean the glass or silica substrates by sonicating in ethanol and then DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then in an oven at 110°C for at least 1 hour to ensure a hydroxylated surface.
-
Prepare a solution of m-PEG16-silane (e.g., 1-2% w/v) in 95% ethanol/5% water (v/v).
-
Immerse the cleaned and dried substrates in the m-PEG16-silane solution.
-
Allow the grafting reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After grafting, rinse the substrates thoroughly with ethanol to remove any unbound silane.
-
Cure the PEGylated substrates in an oven at 80-100°C for 1 hour to promote covalent bond formation.
-
The this compound modified surfaces are now ready for characterization and use.
Protocol 2: Quantification of Protein Adsorption
This protocol outlines a method to quantify the reduction in protein adsorption on this compound modified surfaces compared to unmodified surfaces using a standard protein assay.
Materials:
-
This compound modified and unmodified (control) substrates
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (e.g., 1 mg/mL in Phosphate Buffered Saline, PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 1% w/v)
-
MicroBCA™ or similar protein assay kit
-
96-well microplate
Equipment:
-
Incubator
-
Microplate reader
Procedure:
-
Place the modified and control substrates in the wells of a multi-well plate.
-
Add a known concentration of protein solution (e.g., BSA or fibrinogen) to each well, ensuring the substrates are fully submerged.
-
Incubate for 1-2 hours at 37°C to allow for protein adsorption.
-
Carefully remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, add a known volume of 1% SDS solution to each well and incubate for 30 minutes with gentle agitation.
-
Transfer the SDS solution containing the eluted protein from each well to a new 96-well microplate.
-
Quantify the protein concentration in each sample using a MicroBCA™ assay according to the manufacturer's instructions.
-
Calculate the amount of adsorbed protein per unit area of the substrate.
-
Compare the protein adsorption on the this compound modified surfaces to the unmodified control surfaces.
Protocol 3: Cell Adhesion Assay
This protocol describes a method to assess the reduction in cell adhesion on this compound modified surfaces.
Materials:
-
This compound modified and unmodified (control) sterile substrates
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Calcein AM or other cell viability stain
-
Multi-well cell culture plate
Equipment:
-
Laminar flow hood
-
CO₂ incubator
-
Hemocytometer or automated cell counter
-
Fluorescence microscope
Procedure:
-
Sterilize the modified and control substrates (e.g., by UV irradiation or ethanol washing).
-
Place the sterile substrates in the wells of a multi-well cell culture plate.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed a known number of cells (e.g., 1 x 10⁴ cells/well) onto the substrates in the multi-well plate.
-
Incubate the plate in a CO₂ incubator at 37°C for a defined period (e.g., 4, 24, or 48 hours).
-
After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
To visualize and quantify adherent cells, stain the cells with Calcein AM (or another suitable stain) according to the manufacturer's protocol.
-
Capture images of multiple random fields of view for each substrate using a fluorescence microscope.
-
Count the number of adherent cells per unit area using image analysis software.
-
Compare the cell adhesion on the this compound modified surfaces to the unmodified control surfaces.
Data Presentation
The following tables summarize representative quantitative data for the characterization and performance of m-PEG modified surfaces. While data for the specific 16-mer is limited, the presented data for generic m-PEG is indicative of the expected performance.
Table 1: Surface Characterization of m-PEG Modified Glass
| Parameter | Unmodified Glass | m-PEG Modified Glass | Reference |
| Advancing Water Contact Angle (°) | < 10 | 40 - 50 | [1] |
| Receding Water Contact Angle (°) | < 5 | 20 - 30 | [1] |
| Surface Atomic Concentration (XPS) | [1] | ||
| Carbon (%) | ~15 | ~50-60 | [1] |
| Oxygen (%) | ~55 | ~30-40 | [1] |
| Silicon (%) | ~30 | ~5-10 | [1] |
Table 2: Reduction of Protein Adsorption on m-PEG Modified Surfaces
| Protein | Unmodified Surface | m-PEG Modified Surface | % Reduction | Reference |
| Fibrinogen | High Adsorption | Significantly Reduced | > 95% | [2] |
| Bovine Serum Albumin (BSA) | Moderate Adsorption | Reduced | 20% - 60% | [3] |
| Lysozyme | Moderate Adsorption | Reduced | Variable |
Table 3: Reduction of Cell Adhesion on m-PEG Modified Surfaces
| Cell Type | Unmodified Surface | m-PEG Modified Surface | % Reduction | Reference |
| Fibroblasts | High Adhesion | Significantly Reduced | > 90% | |
| Endothelial Cells | High Adhesion | Significantly Reduced | > 85% | |
| Macrophages | Moderate Adhesion | Reduced | > 70% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for surface modification and analysis.
Logical Relationship: Mechanism of Protein Repellence
Caption: Mechanism of protein repellence by PEGylated surfaces.
Signaling Pathway: Integrin-Mediated Cell Adhesion
Caption: Simplified Integrin β8 signaling pathway in cell adhesion.
References
Application Notes and Protocols for m-PEG16-alcohol Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the conjugation chemistry of methoxy-poly(ethylene glycol)-alcohol with 16 ethylene (B1197577) glycol units (m-PEG16-alcohol). The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to most biomolecules under mild conditions. Therefore, an initial activation step is required to introduce a more reactive functional group. This document details protocols for the activation of this compound and subsequent conjugation to various functional groups on biomolecules, such as amines and thiols.
Activation of this compound
The first step in this compound conjugation is the activation of the terminal hydroxyl group. This can be achieved through several methods, including oxidation to a carboxylic acid or conversion to a sulfonate ester (tosylate or mesylate).
Oxidation of this compound to m-PEG16-carboxylic acid
Oxidation of the terminal alcohol to a carboxylic acid provides a functional group that can be readily coupled to primary amines on biomolecules using carbodiimide (B86325) chemistry. A common and efficient method for this oxidation is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).
-
Catalyst Addition: Add TEMPO (0.01 equivalents) and sodium bromide (NaBr) (0.1 equivalents) to the reaction mixture.
-
Cooling: Cool the flask to 0°C in an ice bath with gentle stirring.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, 1.5 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Quenching: Quench the reaction by adding a few drops of saturated sodium thiosulfate (B1220275) solution.
-
Extraction: Separate the organic layer and wash it with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain m-PEG16-carboxylic acid.
-
Purification: The crude product can be further purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane.
Caption: Workflow for the oxidation of this compound.
Conversion of this compound to m-PEG16-tosylate or m-PEG16-mesylate
Conversion of the terminal alcohol to a tosylate or mesylate creates an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (B128534) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Tosylation Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude m-PEG16-tosylate can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Caption: Workflow for the tosylation of this compound.
Conjugation of Activated m-PEG16 Derivatives
Once activated, the m-PEG16 derivative can be conjugated to a biomolecule of interest. The choice of conjugation chemistry depends on the functional groups available on the biomolecule.
Amine Conjugation via Activated Carboxylic Acid
m-PEG16-carboxylic acid can be conjugated to primary amines (e.g., lysine (B10760008) residues on proteins) using carbodiimide crosslinker chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
Activation of m-PEG16-carboxylic acid:
-
Dissolve m-PEG16-carboxylic acid (10-fold molar excess relative to the protein) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add EDC-HCl (2 equivalents relative to the m-PEG16-COOH) and NHS (2.5 equivalents relative to the m-PEG16-COOH).
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form the m-PEG16-NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.
-
Add the freshly prepared m-PEG16-NHS ester solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM to quench any unreacted m-PEG16-NHS ester.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess PEG and by-products using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Caption: Workflow for amine conjugation.
Thiol Conjugation via Maleimide-Activated PEG
For site-specific conjugation to cysteine residues, this compound can be converted to m-PEG16-maleimide. This is typically a multi-step process where the alcohol is first converted to an amine, which is then reacted with a maleimide-containing reagent.
This protocol assumes the availability of m-PEG16-maleimide.
-
Peptide Preparation: Dissolve the thiol-containing peptide in a conjugation buffer (e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA). If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
PEG-Maleimide Solution: Dissolve the m-PEG16-maleimide in the conjugation buffer.
-
Conjugation: Add the m-PEG16-maleimide solution to the peptide solution at a 10- to 20-fold molar excess.
-
Reaction: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC.
-
Purification: Purify the PEGylated peptide to remove unreacted PEG and peptide using reverse-phase HPLC or size-exclusion chromatography.
Caption: Workflow for thiol conjugation.
Ether Bond Formation
For a more stable linkage compared to esters, an ether bond can be formed. The Williamson ether synthesis or the Mitsunobu reaction are common methods.
Williamson Ether Synthesis
This method involves the deprotonation of the this compound to form an alkoxide, which then reacts with a molecule containing a good leaving group (e.g., an alkyl halide).
-
Deprotonation: Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., THF or DMF) under an inert atmosphere. Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Addition of Alkyl Halide: Add the alkyl halide-containing molecule (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the m-PEG16-ether conjugate by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct coupling of the this compound with a nucleophile (in this case, another alcohol or a phenol) under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent), the hydroxyl-containing molecule (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.
Quantitative Data Summary
The following table summarizes representative yields for the activation and conjugation reactions of PEG alcohols. Note that the specific yields for this compound may vary depending on the specific reaction conditions and the nature of the molecule it is being conjugated to.
| Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference Compound |
| Tosylation | PEG-alcohol | PEG-tosylate | >95 | >95 | Octa(ethylene glycol) |
| Mesylation | Alcohol | Mesylate | >95 | >95 | Various alcohols |
| Oxidation to Carboxylic Acid (via t-butyl ester) | m-PEG-alcohol (MW 5,000) | m-PEG-carboxylic acid | 95 | >99 | m-PEG (MW 5,000) |
| Amine Conjugation (EDC/NHS) | PEG-NHS ester | PEG-protein conjugate | Variable | >95 | General Protein |
| Thiol Conjugation (Maleimide) | PEG-Maleimide | PEG-peptide conjugate | ~70-90 | >95 | RGD peptide |
| Mitsunobu Esterification | Alcohol | Ester | High | >95 | General alcohols |
Purification and Characterization
Purification is a critical step in any conjugation protocol to remove unreacted reagents and by-products.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating PEGylated proteins from unreacted PEG and smaller molecules based on size.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the overall charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for the purification of smaller PEGylated molecules like peptides.
-
Dialysis/Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing small molecule impurities from solutions of large PEGylated biomolecules.
Characterization of the final conjugate is essential to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: Can be used to visualize the increase in molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, confirming the number of attached PEG chains.
-
NMR Spectroscopy: Useful for characterizing the structure of the activated PEG and the final conjugate, especially for smaller molecules.
-
UV-Vis Spectroscopy: Can be used to quantify the protein concentration and, in some cases, the degree of PEGylation if the PEG reagent contains a chromophore.
Applications of m-PEG16-alcohol in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Monomethoxy-polyethylene glycol with 16 ethylene (B1197577) glycol units and a terminal alcohol group (m-PEG16-alcohol) is a versatile and critical component in the development of advanced drug delivery systems. Its defined chain length and terminal hydroxyl group offer a precise tool for the surface modification of nanoparticles, the creation of drug conjugates, and the synthesis of complex delivery vehicles like liposomes and micelles. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of various drug candidates and delivery platforms.[1]
The primary role of this compound in drug delivery is to impart "stealth" characteristics to nanocarriers, thereby prolonging their systemic circulation time.[2] The hydrophilic and flexible PEG chain creates a hydration layer on the surface of nanoparticles, which minimizes opsonization (the process of marking particles for clearance by the immune system) and subsequent uptake by the mononuclear phagocyte system (MPS).[2][3] This extended circulation allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2]
Beyond sterically shielding nanoparticles, this compound serves as a foundational building block for creating more complex and functionalized drug delivery systems. The terminal hydroxyl group, while relatively inert, can be chemically activated to facilitate covalent conjugation to drugs, proteins, or targeting ligands.[1][4] This adaptability makes this compound a valuable linker in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise spacing between the targeting moiety and the payload is crucial for efficacy.[5][6]
Key Applications of this compound:
-
Nanoparticle Surface Modification: Coating liposomes, polymeric nanoparticles, and other nanocarriers to improve their stability, reduce immunogenicity, and extend their half-life in circulation.[1]
-
Drug Conjugation: Serving as a hydrophilic linker to improve the solubility and pharmacokinetic profile of small molecule drugs.
-
PROTAC Synthesis: Acting as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.[5]
-
Bioconjugation: Enabling the PEGylation of proteins and peptides to reduce immunogenicity and prolong their therapeutic effect.
The selection of the PEG chain length is a critical parameter in the design of drug delivery systems. While specific quantitative data for this compound is not extensively available in the public domain, the principles derived from studies on similar PEG linkers, such as m-PEG20-alcohol, provide valuable guidance. The optimal linker length is often determined empirically for each specific application to achieve the desired balance between stealth properties, drug loading, and target interaction.
Physicochemical and Product Information
Below is a summary of the typical physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C33H68O17 | [4][6] |
| Molecular Weight | 736.89 g/mol | [4][6] |
| CAS Number | 133604-58-7 | [4][6] |
| Synonyms | m-PEG16-OH, Methyl-PEG16-alcohol | [7] |
| Purity | Typically >95% | [6][7] |
| Solubility | Soluble in water and most organic solvents. | |
| Storage | Store at -20°C in a dry, dark place. | [4] |
Experimental Protocols
The following protocols provide generalized methodologies for the application of this compound in drug delivery systems. These are based on established procedures for similar m-PEG-alcohol molecules and should be optimized for specific experimental conditions.
Protocol 1: Activation of this compound via Tosylation
The terminal hydroxyl group of this compound is not highly reactive and often requires activation for efficient conjugation. Tosylation is a common method to convert the hydroxyl group into a good leaving group (tosylate), which can then readily react with nucleophiles like amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add TsCl (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purify the resulting m-PEG16-O-tosylate (m-PEG16-OTs) by column chromatography.
Protocol 2: Formulation of PEGylated Liposomes using the Thin-Film Hydration Method
This protocol describes the incorporation of a lipid-conjugated m-PEG16 (e.g., DSPE-mPEG16) into a liposomal formulation to create "stealth" liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-mPEG16 (synthesized by conjugating activated m-PEG16 to DSPE)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and DSPE-mPEG16 in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be done at a temperature above the phase transition temperature of the lipids.
-
The resulting PEGylated liposome (B1194612) suspension can be purified to remove any non-incorporated components by methods such as dialysis or size exclusion chromatography.
Protocol 3: Synthesis of a PROTAC using an Activated m-PEG16 Linker
This protocol provides a general workflow for synthesizing a PROTAC molecule using a bifunctionalized m-PEG16 linker. This example assumes the use of "click chemistry" for conjugation.
Materials:
-
m-PEG16-azide (synthesized from activated m-PEG16)
-
Alkyne-modified ligand for the protein of interest (POI)
-
Ligand for the E3 ligase with a compatible functional group
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
-
Suitable solvent system (e.g., DMF/water)
Procedure:
-
Dissolve the alkyne-modified POI ligand and the m-PEG16-azide linker in the chosen solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate (as a reducing agent).
-
Add an aqueous solution of copper(II) sulfate pentahydrate to catalyze the click reaction.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the intermediate product (POI-linker) is purified.
-
The purified POI-linker is then conjugated to the E3 ligase ligand using appropriate chemistry to yield the final PROTAC molecule.
-
The final PROTAC product is purified by preparative HPLC.
Quantitative Data and Characterization
The successful synthesis and formulation of this compound-containing drug delivery systems require rigorous characterization. The following tables provide examples of the types of quantitative data that should be collected.
Table 1: Characterization of m-PEG16-OTs
| Parameter | Method | Expected Result |
| Purity | HPLC, NMR | >95% |
| Identity | Mass Spectrometry, NMR | Confirmation of expected molecular weight and structure |
| Yield | Gravimetric | Typically >80% |
Table 2: Characterization of PEGylated Liposomes
| Parameter | Method | Example Value |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 ± 5 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | DLS | -10 to -30 mV |
| Encapsulation Efficiency | Spectrophotometry, HPLC | > 90% |
| PEG Grafting Density | NMR, Colorimetric Assays | To be determined empirically |
Table 3: Characterization of PROTAC Molecule
| Parameter | Method | Expected Result |
| Purity | HPLC, LC-MS | >98% |
| Identity | High-Resolution Mass Spectrometry, NMR | Confirmation of exact mass and structure |
| Binding Affinity (POI) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Kd in nM to µM range |
| Binding Affinity (E3 Ligase) | ITC, SPR | Kd in nM to µM range |
| Protein Degradation (DC50) | Western Blot, In-Cell Western | Concentration for 50% degradation |
| Maximal Degradation (Dmax) | Western Blot, In-Cell Western | Percentage of maximal degradation |
Conclusion
This compound is a valuable and versatile tool in the field of drug delivery. Its ability to be incorporated into various nanocarriers and to serve as a linker for complex bioconjugates makes it a key component in the development of next-generation therapeutics. The protocols and data presented here provide a foundational guide for researchers to design and execute experiments aimed at leveraging the beneficial properties of this compound to improve the therapeutic index of a wide range of drug candidates. Further optimization of PEGylation strategies and a deeper understanding of the structure-activity relationships of PEGylated systems will continue to drive innovation in nanomedicine and drug development.
References
- 1. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for m-PEG16-alcohol in Protein and Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, and other biomolecules, is a well-established and widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of monodispersed PEG linkers, such as m-PEG16-alcohol, offers precise control over the PEGylation process, leading to more homogeneous and well-defined bioconjugates.
This document provides detailed application notes and experimental protocols for the use of this compound for the PEGylation of proteins and peptides. This compound is a linear PEG linker with a terminal methoxy (B1213986) group and a terminal hydroxyl group, and a molecular weight of 736.89 g/mol .[1][2][3] The hydroxyl group requires activation to a more reactive functional group to facilitate covalent attachment to the target protein or peptide.
Advantages of PEGylation with this compound
The covalent attachment of this compound to a protein or peptide can confer several significant advantages:
-
Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation time in the body.[4][5][6]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of the protein, thereby reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[4]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation and improve their stability against thermal and physical stress.
-
Improved Solubility: For poorly soluble molecules, the hydrophilic nature of the PEG chain can significantly enhance their solubility in aqueous media.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on typical results observed for similarly sized PEGylations of therapeutic proteins. This data is intended to provide a general understanding of the expected outcomes of PEGylation.
Table 1: Illustrative Physicochemical Properties of a Model Protein Before and After this compound PEGylation
| Property | Unmodified Protein | Mono-PEGylated Protein (m-PEG16) | Di-PEGylated Protein (m-PEG16) |
| Molecular Weight (Da) | 50,000 | ~50,737 | ~51,474 |
| Hydrodynamic Radius (nm) | 3.1 | 4.5 | 5.8 |
| Isoelectric Point (pI) | 8.2 | 7.9 | 7.6 |
| Solubility in Aqueous Buffer (mg/mL) | 5 | >20 | >25 |
Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Data for a Model Therapeutic Peptide
| Parameter | Unmodified Peptide | m-PEG16-Peptide Conjugate |
| In Vivo Half-Life (t½) | 15 minutes | 4-6 hours |
| Renal Clearance (mL/min) | 50 | 5 |
| In Vitro Bioactivity (IC50, nM) | 10 | 25 |
| Immunogenicity (Antibody Titer) | High | Low to undetectable |
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to proteins or peptides. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Activation of this compound to m-PEG16-NHS Ester
This two-step protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid, followed by its activation to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Anhydrous Dichloromethane (DCM)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step A: Oxidation to m-PEG16-carboxylic acid
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant with isopropanol.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain m-PEG16-carboxylic acid.
Step B: Activation to m-PEG16-NHS Ester
-
Dissolve the dried m-PEG16-carboxylic acid and NHS (1.2 equivalents) in anhydrous DCM.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the m-PEG16-NHS ester. Use immediately or store under desiccated conditions at -20°C.
Protocol 2: PEGylation of a Protein with m-PEG16-NHS Ester
This protocol describes the conjugation of the activated m-PEG16-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein.
Materials:
-
m-PEG16-NHS ester
-
Target protein
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography columns)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the m-PEG16-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 10- to 50-fold molar excess of the m-PEG16-NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
The crude PEGylated protein mixture is now ready for purification.
Protocol 3: Purification and Characterization of the PEGylated Protein
Purification:
-
Size-Exclusion Chromatography (SEC): This is the primary method for separating PEGylated protein from unreacted PEG and smaller reaction byproducts. The larger PEGylated protein will elute earlier than the smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): PEGylation often alters the net charge of the protein by masking positively charged lysine residues. This change in charge can be exploited to separate PEGylated species (mono-, di-, multi-PEGylated) from the native protein using IEX.
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the PEGylated protein. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated protein and determine the degree of PEGylation (the number of PEG chains attached).
-
HPLC (SEC-HPLC and RP-HPLC): To quantify the purity of the conjugate and separate different PEGylated species.
-
Activity Assays: To determine the biological activity of the PEGylated protein compared to the unmodified version.
Visualizations
Caption: Experimental workflow for protein PEGylation using this compound.
Caption: Logical relationship of this compound PEGylation and its benefits.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Reactions Involving m-PEG16-Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of methoxy-poly(ethylene glycol)-16-alcohol (m-PEG16-alcohol) and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The protocols are designed to guide researchers in bioconjugation, drug delivery, and nanoparticle functionalization.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to enhance the therapeutic properties of biomolecules and drug delivery systems. The attachment of PEG chains can improve solubility, increase stability, and reduce the immunogenicity of peptides, proteins, and nanoparticles. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for PEGylation under mild, biocompatible conditions.[1][2]
This document details the conversion of the terminal hydroxyl group of this compound into a reactive alkyne moiety. Subsequently, a comprehensive protocol for the CuAAC reaction of the resulting m-PEG16-alkyne with an azide-functionalized protein is provided. These methods are foundational for a variety of applications in drug development and materials science.
Data Presentation
The following tables summarize the key reagents and representative reaction parameters for the synthesis of m-PEG16-alkyne and its subsequent use in a CuAAC reaction.
Table 1: Reagents for Synthesis of m-PEG16-alkyne from this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C33H68O17 | 736.89 | Starting Material |
| Sodium Hydride (NaH) | NaH | 24.00 | Base |
| Propargyl Bromide | C3H3Br | 118.96 | Alkynylating Agent |
| Tetrahydrofuran (B95107) (THF) | C4H8O | 72.11 | Solvent |
| Diethyl Ether | C4H10O | 74.12 | Precipitation Solvent |
Table 2: Protocol Summary for CuAAC Bioconjugation of Azide-Modified Protein with m-PEG16-alkyne
| Parameter | Recommended Value/Range |
| Reactants | |
| Azide-Modified Protein | 1 equivalent |
| m-PEG16-alkyne | 10-50 equivalents |
| Catalyst System | |
| Copper(II) Sulfate (B86663) (CuSO4) | 0.1 - 1.0 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 0.5 - 5.0 mM |
| Sodium Ascorbate (B8700270) | 1 - 10 mM |
| Reaction Conditions | |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 4 hours |
| Purification | |
| Method | Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) |
Experimental Protocols
Protocol 1: Synthesis of m-PEG16-alkyne from this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a propargyl ether, yielding m-PEG16-alkyne. This reaction is a variation of the Williamson ether synthesis.[3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Preparation: Dry all glassware thoroughly. Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Alkynylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (2 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cautiously quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Purification:
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the structure and purity of the m-PEG16-alkyne product using ¹H NMR and mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol details the conjugation of m-PEG16-alkyne to a protein that has been previously functionalized with an azide (B81097) group.[4][5]
Materials:
-
m-PEG16-alkyne
-
Azide-functionalized protein
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-functionalized protein in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve m-PEG16-alkyne in PBS to a desired stock concentration (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein solution and the m-PEG16-alkyne solution. The molar ratio of alkyne to azide should typically be in large excess (10-50 fold) to drive the reaction to completion.
-
Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio and vortex briefly.
-
Add the CuSO₄/THPTA premix to the protein/alkyne mixture to achieve a final CuSO₄ concentration of 0.1-1.0 mM.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with gentle shaking.
-
-
Purification:
-
Following the incubation period, purify the PEGylated protein conjugate from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the properties of the protein.
-
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the degree of PEGylation.
Visualizations
Caption: Workflow for the synthesis of m-PEG16-alkyne.
References
- 1. purepeg.com [purepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. lumiprobe.com [lumiprobe.com]
analytical techniques to confirm m-PEG16-alcohol conjugation
An essential step in the development of PEGylated molecules for therapeutic and research applications is the confirmation of successful conjugation. This document provides detailed application notes and protocols for the analytical techniques used to confirm the covalent attachment of methoxy-poly(ethylene glycol) with 16 ethylene (B1197577) glycol units (m-PEG16-alcohol) to a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for the structural confirmation of this compound conjugation.[1][2] By analyzing the chemical shifts, signal integration, and coupling patterns in ¹H and ¹³C NMR spectra, researchers can unambiguously verify the formation of the covalent bond between the this compound and the target molecule.[1] This technique provides detailed information about the chemical environment of the atomic nuclei within the molecule.[1][2]
Successful conjugation is typically confirmed by the appearance of new signals corresponding to the newly formed linkage and a shift in the signals of the protons or carbons adjacent to the conjugation site.[3] For instance, the conjugation of a molecule to the alcohol end of the m-PEG16 will cause a downfield shift of the adjacent methylene (B1212753) protons.[3] It is crucial to correctly assign the peaks in the ¹H NMR spectrum, paying close attention to the ¹³C-¹H satellite peaks that can sometimes be misinterpreted, leading to erroneous quantification of PEG functionalization.[3][4]
Experimental Protocol: ¹H NMR Analysis
Materials:
-
This compound conjugated sample
-
Unconjugated this compound (as a reference)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate sample in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved. A similar concentration should be prepared for the unconjugated this compound reference.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and pulse width.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum for both the conjugated sample and the unconjugated reference.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Spectral Analysis: Compare the spectrum of the conjugated product with that of the starting materials. Look for the disappearance of the proton signal from the alcohol group of the this compound and the appearance of new signals or shifts in existing signals that are characteristic of the newly formed bond.
Data Presentation
| Compound | Proton Signal | Expected ¹H Chemical Shift (ppm) | Notes |
| This compound | Methoxy (B1213986) group (-OCH₃) | ~3.38 (singlet) | A sharp singlet characteristic of the methoxy end group. |
| PEG backbone (-CH₂CH₂O-) | ~3.64 (multiplet) | A strong, broad signal representing the repeating ethylene glycol units.[2] | |
| Terminal methylene (-CH₂OH) | ~3.70 (triplet) | Protons adjacent to the hydroxyl group. | |
| Conjugated Product | Methoxy group (-OCH₃) | ~3.38 (singlet) | This signal should remain unchanged. |
| PEG backbone (-CH₂CH₂O-) | ~3.64 (multiplet) | The main PEG backbone signal will still be present.[1] | |
| Methylene adjacent to linkage (-CH₂-O-X) | Shifted downfield (e.g., ~4.2 ppm for an ester linkage)[3] | The chemical shift will depend on the nature of the new covalent bond (X). |
Experimental Workflow
Caption: Workflow for NMR analysis of this compound conjugation.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the this compound conjugate, thereby confirming the addition of the PEG chain.[1] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.[5] Successful conjugation is indicated by an increase in the molecular weight corresponding to the mass of the attached m-PEG16 moiety (approximately 736.89 Da).[6][7][8] While MS provides accurate molecular weight information, it generally does not give information about the specific site of conjugation.[1]
Experimental Protocol: MALDI-TOF MS Analysis
Materials:
-
This compound conjugated sample
-
Unconjugated target molecule
-
MALDI matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid)
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Dissolve the conjugated sample and the unconjugated target molecule in an appropriate solvent to a concentration of approximately 1-10 pmol/µL.
-
-
Target Plate Spotting:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Use an external calibrant to ensure mass accuracy.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weights of the species present.
-
Compare the mass of the conjugated product to the unconjugated target molecule. A mass shift corresponding to the mass of the this compound plus or minus the mass of any atoms lost during the conjugation reaction confirms successful conjugation.
-
Data Presentation
| Analyte | Expected Molecular Weight (Da) | Observed Mass Shift (Da) |
| This compound | ~736.89[6][7][8] | N/A |
| Target Molecule (Example) | M | N/A |
| m-PEG16-Conjugate | M + 736.89 - (mass of leaving group) | ~736.89 |
Experimental Workflow
Caption: Workflow for MALDI-TOF MS analysis of PEG conjugation.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and analysis of PEGylated conjugates.[] Methods such as Size-Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC) are commonly used.[10] SEC separates molecules based on their hydrodynamic radius, allowing for the separation of the larger PEGylated conjugate from the smaller, unreacted starting materials. RPC separates molecules based on their hydrophobicity.
Since PEG itself lacks a strong UV chromophore, detection methods like Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often coupled with HPLC for the analysis of PEGylated compounds.[][11]
Experimental Protocol: Size-Exclusion HPLC (SEC-HPLC)
Materials:
-
This compound conjugated sample
-
Unconjugated target molecule and this compound standards
-
HPLC system with an SEC column
-
RI or ELSD detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation: Dissolve the sample and standards in the mobile phase to a known concentration. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the detector parameters (e.g., temperature for RI detector, nebulizer and evaporator temperatures for ELSD).
-
-
Data Acquisition:
-
Inject a known volume of the standards to determine their retention times.
-
Inject the conjugated sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of the reaction mixture to the standards.
-
Successful conjugation is indicated by the appearance of a new peak at an earlier retention time (larger size) than the unreacted starting materials.
-
The purity of the conjugate can be estimated by the relative area of the product peak compared to the areas of the peaks for the unreacted components.
-
Data Presentation
| Compound | Expected Retention Time | Rationale |
| m-PEG16-Conjugate | Shortest | Largest hydrodynamic volume, elutes first. |
| Target Molecule | Intermediate | Smaller than the conjugate. |
| This compound | Longest | Smallest hydrodynamic volume, elutes last. |
Experimental Workflow
Caption: Workflow for SEC-HPLC analysis of this compound conjugation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used to confirm PEGylation by identifying characteristic vibrational bands of the PEG molecule in the conjugate. The most prominent and analytically useful band for PEG is the strong C-O-C stretching vibration, which appears around 1100 cm⁻¹.[12]
Upon conjugation, the spectrum of the product will be a composite of the spectra of the starting materials, with the key PEG-related peaks being clearly visible. Additionally, changes in the region of the spectrum corresponding to the functional group involved in the conjugation (e.g., the disappearance of the O-H stretch of the alcohol) can provide further evidence of a successful reaction.
Experimental Protocol: FTIR Analysis
Materials:
-
This compound conjugated sample
-
Unconjugated starting materials (target molecule and this compound)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)
Procedure:
-
Sample Preparation: Ensure samples are dry and free of solvent. For solid samples, a small amount can be placed directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectra:
-
Acquire the spectrum of the unconjugated this compound.
-
Acquire the spectrum of the unconjugated target molecule.
-
Acquire the spectrum of the conjugated product.
-
Clean the ATR crystal thoroughly between each measurement.
-
-
Data Analysis:
-
Compare the spectrum of the conjugate with the spectra of the starting materials.
-
Confirm the presence of the characteristic PEG C-O-C stretching band in the product spectrum.
-
Look for the disappearance or shifting of bands associated with the reactive functional groups (e.g., the broad O-H band of the this compound).
-
Data Presentation
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation in Conjugate |
| PEG Backbone (C-O-C) | Antisymmetric Stretch | ~1100 | Strong, characteristic peak present.[12] |
| PEG Backbone (C-H) | Stretch | ~2880 | Peak present. |
| Terminal Alcohol (O-H) | Stretch | ~3400 (broad) | Peak should disappear or significantly diminish. |
Logical Relationship Diagram
Caption: Logical flow for confirming conjugation using FTIR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medkoo.com [medkoo.com]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG16-alcohol Reactions
Welcome to the technical support center for m-PEG16-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their experiments.
Troubleshooting Guide: Low Reaction Yield
Low yield is a frequent challenge in reactions involving this compound. The following table outlines potential causes and suggests corrective actions to enhance your reaction efficiency.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Optimize reaction parameters such as temperature, time, and concentration. Monitor the reaction progress using techniques like LC-MS to determine the optimal duration.[1] |
| Ineffective coupling agents. | Use fresh, high-quality coupling agents (e.g., HATU, EDC for amide couplings) and ensure they are stored under anhydrous conditions.[1] | |
| Steric hindrance. | The bulky PEG chain can impede the reaction.[1] Consider increasing the excess of the less sterically hindered reactant or using a coupling agent known to be effective for sterically hindered substrates.[1] A longer reaction time or elevated temperature might also be necessary.[1] | |
| Lack of alcohol activation. | The terminal hydroxyl group of this compound is relatively unreactive and often requires activation for efficient conjugation. | |
| Presence of Multiple Byproducts | Side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] Protect sensitive functional groups on your starting materials before the coupling reaction.[1] |
| Presence of water. | Water can quench reactive intermediates.[2] Ensure all reagents and solvents are rigorously dried and the reaction is performed under anhydrous conditions.[2] | |
| Degradation of reagents. | Improper storage of this compound or other reagents, especially exposure to moisture, can lead to degradation. | |
| Difficulty in Product Purification | Similar polarity of product and impurities. | The polarity and size of the PEGylated product can be similar to PEG-containing impurities, making separation challenging.[1] |
| Aggregation of the PEGylated product. | The final PEGylated product may have different solubility characteristics than the starting materials, leading to precipitation. |
Frequently Asked Questions (FAQs)
Q1: How can I activate the hydroxyl group of this compound for conjugation?
The terminal hydroxyl group of this compound is a poor leaving group and typically requires activation for efficient conjugation. Common activation methods include:
-
Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group for nucleophilic substitution.
-
Conversion to an Alkyl Halide: The hydroxyl group can be converted to an alkyl halide (e.g., bromide or iodide) using appropriate reagents, making it susceptible to nucleophilic attack.
-
Activation for Esterification: For esterification with a carboxylic acid, the carboxylic acid is often activated (e.g., with DCC or EDC) rather than the alcohol.[1][3]
Q2: What are the optimal reaction conditions for an esterification reaction with this compound?
The optimal conditions are highly dependent on the specific carboxylic acid being used. However, the following table provides a good starting point for optimization.
| Parameter | Typical Range | Notes |
| Molar Ratio (m-PEG16-OH : Acid) | 1:1 to 1:5 | An excess of the carboxylic acid can help drive the reaction to completion. |
| Coupling Agent (e.g., EDC, DCC) | 1.1 - 1.5 equivalents | Use a slight excess to ensure complete activation of the carboxylic acid. |
| Catalyst (e.g., DMAP) | 0.1 - 0.2 equivalents | A catalytic amount is usually sufficient. |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Solvent | Anhydrous DCM, DMF, or THF | Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates. |
Q3: What is the recommended method for purifying the product of an this compound reaction?
The choice of purification method depends on the properties of the final conjugate and the impurities present.
-
Size Exclusion Chromatography (SEC): This is a highly effective technique for separating the larger PEGylated product from smaller unreacted molecules and byproducts.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be a powerful tool for purifying PEGylated compounds.[]
-
Dialysis: For larger conjugates, dialysis can be used to remove small molecule impurities.[]
Experimental Protocols
Protocol 1: Esterification of this compound with a Carboxylic Acid using EDC/DMAP
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Preparation: Dry the this compound under vacuum for at least 4 hours to remove any residual water.
-
Dissolution: In a flame-dried round bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of this compound: Dissolve the dried this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a 5% aqueous HCl solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as Size Exclusion Chromatography (SEC) or column chromatography on silica (B1680970) gel.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol outlines the synthesis of an ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Preparation: Dry the this compound under vacuum.
-
Deprotonation: In a flame-dried round bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Formation of Alkoxide: Dissolve the dried this compound (1 equivalent) in anhydrous THF and add it slowly to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) or DCM (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate chromatographic technique.
Visualizations
Caption: Troubleshooting workflow for low yield this compound reactions.
Caption: General workflow for this compound reactions and purification.
References
Technical Support Center: m-PEG16-alcohol Conjugation
Welcome to the technical support center for m-PEG16-alcohol conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its terminal hydroxyl group not directly reactive for conjugation?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one end and a hydroxyl group at the other.[1][2][3][4] The terminal hydroxyl group is a primary alcohol, which is generally not reactive enough to form stable conjugates with biomolecules under mild physiological conditions. To achieve efficient and stable conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group.[1][5]
Q2: What are the common methods for activating the hydroxyl group of this compound?
A2: The most common strategies for activating the terminal hydroxyl group of this compound involve a two-step process. First, the alcohol is converted into a more reactive intermediate, which is then reacted with the target molecule. Common activation methods include:
-
Tosylation: The hydroxyl group is reacted with p-toluenesulfonyl chloride (TsCl) to form a tosylate. The tosyl group is a good leaving group, allowing for subsequent nucleophilic substitution by amines, thiols, or other nucleophiles on the target molecule.
-
Conversion to Carboxylic Acid: The alcohol can be oxidized to a carboxylic acid. This carboxylic acid can then be activated, for example, with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, to form an NHS ester.[6] This amine-reactive ester readily reacts with primary amines on proteins or other molecules to form stable amide bonds.[7]
-
Conversion to Aldehyde: The alcohol can be oxidized to an aldehyde. This aldehyde can then react with primary amines on a biomolecule via reductive amination to form a stable secondary amine linkage.
Q3: How can I monitor the progress of my this compound conjugation reaction?
A3: The progress of the conjugation reaction can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is particularly useful for protein conjugations. The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the un-PEGylated protein.[8] Reversed-phase HPLC (RP-HPLC) can also be used to separate the conjugate from the starting materials.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can provide a clear visual indication of successful PEGylation. The conjugated protein will exhibit a higher apparent molecular weight and migrate slower on the gel compared to the native protein.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the formation of the conjugate, especially for small molecule conjugations. The appearance of new signals or shifts in existing signals corresponding to the PEG and the conjugated molecule can confirm the successful linkage.[10][11][12]
Q4: What are the most common challenges in purifying this compound conjugates?
A4: Purification of PEGylated molecules can be challenging due to their heterogeneity and the physicochemical properties of PEG. Common challenges include:
-
Separation of PEGylated product from unreacted PEG: This is often difficult due to the similar properties of the desired product and the excess PEG reagent.
-
Distinguishing between mono-, multi-, and un-PEGylated species: Achieving a homogenous product with a specific degree of PEGylation requires optimized purification methods.
-
Product streaking or poor resolution in chromatography: The amphipathic nature of PEG can lead to undesirable interactions with chromatographic media.[2]
Common purification techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reversed-phase chromatography (RPC). The choice of method depends on the properties of the conjugate and the impurities to be removed.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound conjugation experiments.
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Troubleshooting Steps |
| Inefficient activation of this compound | - Confirm the successful activation of the hydroxyl group using techniques like NMR or mass spectrometry before proceeding with the conjugation step. - Ensure the use of fresh and high-purity activation reagents (e.g., TsCl, EDC, NHS).[2] - Optimize the reaction conditions for the activation step (e.g., temperature, reaction time, solvent). |
| Suboptimal conjugation reaction conditions | - pH: The pH of the reaction buffer is critical, especially for amine-reactive conjugations. For NHS esters, a pH of 7-9 is generally optimal.[7] - Molar Ratio: Optimize the molar ratio of the activated m-PEG16 to your target molecule. A higher excess of PEG can drive the reaction but may also lead to multi-PEGylation.[8] - Temperature and Time: Investigate different reaction temperatures and times. Some reactions proceed well at room temperature, while others may benefit from incubation at 4°C overnight. |
| Degradation of starting materials | - Ensure proper storage of this compound and the activated PEG derivative, typically at low temperatures (-20°C) and protected from moisture and light.[3] - Use high-purity starting materials and solvents. |
| Steric hindrance | - The conjugation site on your target molecule may be sterically hindered, preventing the bulky PEG chain from accessing it. Consider using a longer PEG linker if this is suspected. |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Multi-PEGylation | - Reduce the molar excess of the activated m-PEG16 reagent in the conjugation reaction.[8] - Optimize the reaction time to favor the formation of the mono-PEGylated product. - Adjust the pH to favor selective conjugation at a specific site if possible (e.g., lower pH for N-terminal amine selectivity over lysine (B10760008) residues).[8] |
| Side reactions | - For EDC/NHS chemistry, the formation of N-acylurea byproduct can be an issue. This can be minimized by optimizing reaction conditions and stoichiometry.[2] - Ensure that your target molecule does not have other reactive groups that could compete in the conjugation reaction. |
| Incomplete purification | - Optimize the purification method. This may involve trying different types of chromatography (SEC, IEX, HIC, RP-HPLC) or using a combination of methods. - For chromatography, adjust the gradient, flow rate, and column chemistry to improve separation. |
| Polydispersity of the starting PEG | - Although this compound is monodisperse, it is crucial to verify the purity of the starting material. Polydisperse PEG will result in a heterogeneous mixture of conjugates.[13] |
Issue 3: Difficulty in Characterizing the Conjugate
| Possible Cause | Troubleshooting Steps |
| Low signal in NMR | - Ensure your sample is sufficiently concentrated. - For large biomolecule conjugates, 1H NMR may not be the most suitable technique for full characterization. Consider other methods like mass spectrometry. |
| Ambiguous results in mass spectrometry | - PEGylated molecules can be challenging to analyze by mass spectrometry due to their size and potential for multiple charges. Optimize the ionization method and instrument settings. - MALDI-TOF is often a good choice for analyzing PEGylated proteins.[13] |
| Inaccurate quantification of PEGylation | - Use multiple methods to quantify the degree of PEGylation for confirmation. For example, combine results from HPLC, SDS-PAGE, and a colorimetric assay like the TNBS assay for free amines.[14] |
Experimental Protocols & Data
Activation of this compound to m-PEG16-carboxylic acid
This protocol describes a general method for the oxidation of this compound to its corresponding carboxylic acid, a common precursor for amine-reactive conjugation.
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant with isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the m-PEG16-carboxylic acid by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
Characterize the product by ¹H NMR and determine the conversion efficiency by titration.
Conjugation of Activated m-PEG16 to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of an NHS-activated m-PEG16-carboxylic acid to the primary amines of a model protein.
Materials:
-
m-PEG16-carboxylic acid (from the previous protocol)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of m-PEG16-carboxylic acid:
-
Dissolve m-PEG16-carboxylic acid, NHS, and EDC in an appropriate anhydrous solvent (e.g., DMF or DMSO). A typical molar ratio is 1:1.2:1.2 (acid:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the m-PEG16-NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the protein in the amine-free buffer to a desired concentration (e.g., 5-10 mg/mL).
-
Add the freshly prepared m-PEG16-NHS ester solution to the protein solution. The molar ratio of PEG-NHS to protein should be optimized (a starting point could be a 10 to 20-fold molar excess of PEG to protein).[15]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.
-
-
Purification:
-
Purify the PEGylated protein using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted PEG and protein.
-
Quantitative Data Summary
The efficiency of PEGylation can vary significantly depending on the specific molecule, reaction conditions, and purification methods. The following table provides representative data for a typical protein PEGylation experiment.
| Parameter | Condition A | Condition B | Condition C |
| PEG:Protein Molar Ratio | 5:1 | 10:1 | 20:1 |
| Yield of Mono-PEGylated Protein | ~40% | ~60% | ~55% (with increased multi-PEGylation) |
| Yield of Multi-PEGylated Protein | <5% | ~10% | ~25% |
| Unreacted Protein | ~55% | ~30% | ~20% |
Note: These values are illustrative and should be optimized for each specific application. A study on a PEGylation process reported a yield of approximately 60% for the monoPEGylated protein and 10% for multiPEGylated proteins in a batch reactor.[16]
Visualizations
Workflow for this compound Conjugation
Caption: A general workflow for this compound conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: A logical guide to troubleshooting low yield in conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
optimizing reaction conditions for m-PEG16-alcohol
Welcome to the Technical Support Center for m-PEG16-alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions.
General Handling and Storage
Q1: How should I store and handle this compound?
A1: this compound should be stored at -20°C to ensure its stability.[1] For reactions requiring anhydrous conditions, it is crucial to dry the PEG reagent before use, as polyethylene (B3416737) glycols can absorb moisture from the atmosphere. A common method is to dissolve the PEG in a solvent like dichloromethane (B109758) (DCM), dry it over an anhydrous salt such as MgSO₄ or Na₂SO₄, filter, and then remove the solvent by rotary evaporation. Further drying can be achieved by azeotropic distillation with toluene.[2] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
Esterification Reactions
Esterification is a common reaction involving the hydroxyl group of this compound and a carboxylic acid. This can be achieved through Fischer esterification (acid-catalyzed) or by using coupling agents.
FAQs for Esterification
Q1: My esterification reaction with this compound is showing a low yield. What are the potential causes and how can I improve it?
A1: Low yields in esterification, particularly Fischer esterification, are often due to the reversible nature of the reaction where water is a byproduct.[4][5] Several factors can be optimized:
-
Water Removal: The presence of water can shift the equilibrium back towards the starting materials.[4] To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[4]
-
Anhydrous Conditions: Ensure all reagents, solvents (e.g., DCM, DMF), and glassware are strictly anhydrous.[2][6]
-
Excess Reactant: Use a molar excess of one reactant, typically the less expensive one, to push the equilibrium towards the product.[4][7] Using a 10-fold excess of the alcohol can significantly improve yields.[5]
-
Catalyst: Use an appropriate acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), at a catalytic concentration (e.g., 0.01-0.1 equivalents).[4][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[9]
-
Coupling Agents: For milder conditions, use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU.[6] These reagents activate the carboxylic acid for nucleophilic attack by the alcohol.
-
Temperature: Increasing the reaction temperature can accelerate the rate and help remove water, but excessive heat may cause degradation or side reactions.[4]
Q2: What are the common side products in esterification and how can I minimize them?
A2: The most common impurities are unreacted starting materials.[4] Another potential issue is the presence of PEG-diol impurities in the this compound starting material, which can lead to cross-linked, di-PEGylated products.[4] Using high-purity m-PEG raw materials is essential to avoid this.[4] If your other reactant has multiple carboxylic acid groups, di-PEGylation can also occur. This can be minimized by controlling the stoichiometry, for instance, by using a molar excess of the acid-containing molecule.[4]
Troubleshooting Guide: Low Esterification Yield
This workflow helps diagnose and solve low yield issues in esterification reactions.
Caption: Troubleshooting workflow for low esterification yield.
Typical Reaction Parameters for Esterification
| Parameter | Fischer Esterification | DCC Coupling |
| Solvent | Toluene, DCM | Anhydrous DCM, THF, DMF |
| m-PEG16-OH : Acid | 1:1 to 5:1 (excess alcohol)[4] | 1:1 to 1.2:1 |
| Catalyst/Reagent | p-TsOH or H₂SO₄ (0.01-0.1 eq.)[4] | DCC (1.1-1.5 eq.), DMAP (cat.) |
| Temperature | Room Temp. to Reflux[4] | 0°C to Room Temperature[2] |
| Reaction Time | 2 - 48 hours (monitor)[4] | 12 - 24 hours (monitor)[2] |
| Key Considerations | Requires water removal[4] | Anhydrous conditions are critical[2] |
Protocol: Esterification using DCC Coupling
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: Dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) should begin to form.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. For TLC, you can use a stain like bromocresol blue to visualize the consumption of the carboxylic acid.[2]
-
Work-up: Once complete, filter off the DCU precipitate. Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with a 5% LiCl aqueous solution (if using DMF), saturated sodium bicarbonate solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[6]
Activation of the Hydroxyl Group
To react this compound with nucleophiles, the hydroxyl group must first be converted into a better leaving group. Common methods include tosylation and halogenation.
General Workflow for Hydroxyl Activation
Caption: General workflow for activating the this compound hydroxyl group.
FAQs for Tosylation
Q1: I am trying to tosylate a sterically hindered secondary alcohol with this compound attached, but the reaction is not proceeding. What can I do?
A1: Tosyl chloride (TsCl) can be sterically bulky. For hindered alcohols, consider using a smaller and more reactive sulfonyl chloride, such as mesyl chloride (MsCl).[10] Alternatively, using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF can help deprotonate the alcohol, making it more reactive towards TsCl.[10] Using tosyl anhydride (B1165640) (Ts₂O) instead of TsCl can also increase reactivity.[10]
Q2: My tosylation reaction is yielding a chlorinated product instead of the desired tosylate. Why is this happening?
A2: This can occur when using a base like triethylamine (B128534) (TEA) in a solvent like dichloromethane (DCM). The reaction of TsCl with TEA can generate a Vilsmeier-Haack type intermediate, which can act as a chlorinating agent. This is particularly observed with benzyl (B1604629) alcohols that have electron-withdrawing groups.[11] To favor tosylation, pyridine (B92270) is often used as both the base and solvent, as it is less likely to cause this side reaction.[12]
Protocol: Tosylation of this compound
-
Preparation: Ensure all glassware is oven-dried. Dissolve this compound (1.0 eq.) in anhydrous pyridine and cool the solution to 0°C.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to stir at room temperature for 12-24 hours.[11]
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Extract the aqueous mixture with DCM.
-
Purification: Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the m-PEG16-tosylate.[11]
Etherification Reactions
The Williamson ether synthesis is a common method for forming an ether linkage, involving the reaction of a deprotonated this compound (an alkoxide) with an alkyl halide.
Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis pathway and potential side reaction.
FAQs for Etherification
Q1: What is the best base to use for the Williamson ether synthesis with this compound?
A1: A strong base is required to deprotonate the alcohol and form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[3] Potassium tert-butoxide is another option. The base should be strong enough to deprotonate the alcohol but not so harsh that it causes degradation of the PEG chain.[3]
Q2: How can I avoid the elimination side reaction?
A2: The competing reaction is E2 elimination, which is favored by sterically hindered bases and alkyl halides, as well as higher temperatures. To favor the desired SN2 substitution:
-
Use a less sterically hindered base if possible.[3]
-
Use a primary alkyl halide as the electrophile. Secondary and tertiary halides are more prone to elimination.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[3]
Q3: My etherification reaction is incomplete. What can I do to drive it to completion?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Deprotonation: Ensure your base is fresh and added in the correct stoichiometry. You may need to slightly increase the reaction time or temperature for the deprotonation step.[3]
-
Anhydrous Conditions: Water will quench the alkoxide intermediate. Ensure all reagents and solvents (e.g., THF, DMF) are rigorously dry.[3]
-
Inefficient Coupling: Increase the excess of the alkylating agent. Ensure efficient mixing, which is especially important for larger-scale reactions to overcome mass transfer limitations.[3]
Protocol: Williamson Ether Synthesis
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH) (1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 1-2 hours until hydrogen gas evolution ceases.
-
Coupling: Cool the resulting alkoxide solution back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of m-PEG16-alcohol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG16-alcohol reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions and why are they problematic?
The most common impurities include unreacted starting materials, byproducts of side reactions, and, most notably, the corresponding PEG-diol (HO-PEG16-OH). The presence of PEG-diol is particularly problematic as its two reactive hydroxyl groups can lead to cross-linking in subsequent conjugation reactions, resulting in product heterogeneity and potential loss of biological activity.[1] Other impurities can arise from the degradation of the PEG chain or reactions with contaminants like water.[1][2][3]
Q2: What are the primary methods for purifying this compound reaction products?
The primary methods for purifying this compound and its derivatives are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid-Liquid Extraction (LLE), and crystallization (precipitation).[1] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[4]
Q3: How can I assess the purity of my this compound product?
Purity can be assessed using several analytical techniques:
-
Reversed-Phase HPLC (RP-HPLC): Provides excellent separation of the desired product from impurities, allowing for quantification of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and estimate purity by comparing the integration of characteristic peaks, such as the methoxy (B1213986) protons of the m-PEG group against the terminal alcohol protons.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight and assess the polydispersity of the PEG chain.
Troubleshooting Guides
Low Yield After Purification
Problem: The isolated yield of the purified this compound product is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Product loss during aqueous washes in LLE. | The hydrophilic nature of the PEG chain can cause the product to partition into the aqueous phase. Minimize the number of aqueous washes or use a saturated brine solution to "salt out" the product into the organic layer. |
| Co-elution with impurities during chromatography. | The polarity and size of the desired product may be very similar to impurities. Optimize the HPLC gradient to improve separation. Consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique like Size-Exclusion Chromatography (SEC). |
| Incomplete precipitation or co-precipitation with impurities. | The solvent/anti-solvent system may not be optimal. Screen different solvent systems. Ensure the anti-solvent is added slowly to promote selective precipitation. Seeding with a small crystal of the pure product can sometimes improve crystallization.[1] |
| Product instability. | The PEG chain can be susceptible to degradation under harsh conditions (e.g., strong acids or bases). Ensure purification conditions are mild. |
Presence of PEG-Diol Impurity
Problem: Analytical results (e.g., HPLC, NMR) show a significant amount of the corresponding PEG-diol in the purified product.
| Purification Method | Troubleshooting Steps |
| Reversed-Phase HPLC (RP-HPLC) | The PEG-diol is typically more polar and will elute earlier than the this compound. Adjust the gradient to be shallower at the beginning to increase the separation between the diol and the desired product.[1] |
| Liquid-Liquid Extraction (LLE) | The diol has a higher affinity for the aqueous phase. Increase the number of extractions with an aqueous salt solution (e.g., brine) to maximize the removal of the diol into the aqueous layer.[1] |
| Crystallization/Precipitation | The diol may have similar solubility to the desired product. Try different solvent/anti-solvent combinations. A slower crystallization process at a lower temperature can improve selectivity.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method provides high-resolution separation and is suitable for achieving high purity.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 20 x 250 mm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Crude this compound reaction product
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A starting point could be 5% to 75% B over 40 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data Example (Illustrative):
| Compound | Retention Time (min) | Purity (Post-Purification) |
| PEG-diol impurity | 15.2 | < 1% |
| This compound | 18.5 | > 98% |
| Unreacted Starting Material | 22.1 | < 0.5% |
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is effective for an initial cleanup and removal of a significant portion of polar impurities like the PEG-diol.[1]
Materials:
-
Crude this compound product
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous salt solution (e.g., Brine)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the crude product in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous salt solution.
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate completely. The more polar diol impurity will preferentially partition into the aqueous phase.[1]
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of the aqueous salt solution two more times.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to yield the partially purified product.
Protocol 3: Crystallization/Precipitation
This method is scalable and can be effective for bulk purification.[1]
Materials:
-
Crude this compound product
-
A "good" solvent (e.g., Dichloromethane, Acetonitrile)
-
An "anti-solvent" (e.g., cold Diethyl Ether or Hexane)
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.
-
Slowly add the cold "anti-solvent" to the solution while stirring until the solution becomes cloudy.
-
Continue to add the anti-solvent dropwise until precipitation is complete.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of the cold anti-solvent.
-
Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Logical troubleshooting flow for common purification issues.
References
Technical Support Center: Preventing Protein Aggregation with m-PEG16-alcohol
Welcome to the technical support center for utilizing m-PEG16-alcohol to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound for protein stabilization.
Q1: What is this compound and how does it prevent protein aggregation?
This compound, or monomethoxy(polyethylene glycol)-alcohol, is a PEG derivative with a single methoxy (B1213986) group at one end and a hydroxyl group at the other.[1] When covalently attached to a protein (a process known as PEGylation), the m-PEG16 chain helps prevent aggregation through several mechanisms:[2][3]
-
Steric Hindrance: The flexible PEG chain creates a physical barrier around the protein, which can inhibit protein-protein interactions that lead to aggregation.[1][2]
-
Increased Hydrophilicity: PEG is highly hydrophilic and can increase the overall solubility of the protein, making it less likely to aggregate.[4][5]
-
Favorable Solvation: The PEG chain favorably interacts with water molecules, creating a hydration shell around the protein that helps to maintain its native conformation and prevent aggregation.[2]
Q2: Can I directly conjugate this compound to my protein?
No, direct conjugation is not feasible under standard physiological conditions. The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to form a stable bond with the common functional groups on a protein's surface, such as the primary amines on lysine (B10760008) residues.[1][6] The alcohol group must first be chemically "activated" to a more reactive species.
Q3: How do I "activate" the hydroxyl group of this compound for protein conjugation?
The most common and recommended method is a two-step process:[6]
-
Oxidation: The terminal alcohol is oxidized to a carboxylic acid (-COOH). This can be achieved using various oxidizing agents, with a TEMPO/NaOCl system being a mild and efficient option that minimizes the risk of cleaving the PEG chain.[6]
-
NHS Esterification: The newly formed carboxylic acid is then activated using carbodiimide (B86325) chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to create a highly reactive NHS-ester.[6] This NHS-ester readily reacts with primary amines on the protein (N-terminus and lysine side chains) to form a stable amide bond.
Other activation methods, such as tosylation, are also possible but may involve more complex and potentially harsher reaction conditions.[1][2]
Q4: What are the main advantages of PEGylating my protein with this compound?
Beyond preventing aggregation, PEGylation with this compound can offer several therapeutic benefits, including:[2][6]
-
Prolonged circulation half-life due to reduced renal clearance.[2][6]
-
Reduced immunogenicity by masking epitopes on the protein surface.[2][6]
-
Protection from proteolytic degradation.[2]
Section 2: Troubleshooting and Optimization
This guide provides solutions to common issues that may arise during the activation of this compound and its conjugation to your target protein.
| Problem | Potential Cause | Recommended Solution |
| Low or No Activation of this compound | Moisture in reagents or solvents. | Ensure all reagents and solvents are anhydrous. Use of molecular sieves can help.[7] |
| Inactive or degraded activating agents (e.g., EDC, NHS, TsCl). | Use fresh, high-purity activating agents. Check the expiration dates and storage conditions.[1] | |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1][7] | |
| Low Yield of PEGylated Protein | Suboptimal molar ratio of PEG to protein. | Optimize the molar excess of the activated PEG reagent. A 10- to 20-fold molar excess is a common starting point.[6][8] |
| Inefficient conjugation reaction. | Ensure the reaction pH is optimal for the chosen chemistry (typically pH 7.4-8.0 for NHS ester reactions).[6] | |
| Protein instability during the reaction. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) to improve protein stability.[6] | |
| Presence of PEG-diol Impurity in this compound | Water contamination during m-PEG synthesis. | Use high-purity this compound. If significant diol impurity is present, purification by chromatography may be necessary.[9] |
| This impurity can lead to protein cross-linking. | ||
| Protein Precipitation During Conjugation | High concentration of organic solvent from the activated PEG stock solution. | Add the activated PEG solution dropwise to the protein solution while gently stirring to avoid "shocking" the protein out of solution. |
| High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG reagent to achieve a lower degree of modification. | |
| Heterogeneity of the Final PEGylated Product | Non-specific conjugation to multiple sites on the protein. | While some heterogeneity is expected with amine-reactive chemistry, purification using techniques like ion-exchange chromatography can help to separate different PEGylated species. |
| Presence of unreacted protein and free PEG. | Purify the final product using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from smaller, unreacted components.[8] |
Section 3: Experimental Protocols and Data
This section provides a detailed, two-step protocol for the activation of this compound and its subsequent conjugation to a model protein.
Experimental Workflow Diagram
Caption: Workflow for the activation of this compound and conjugation to a target protein.
Step 1: Oxidation of this compound to m-PEG16-carboxylic acid
This protocol utilizes a TEMPO-mediated oxidation, which is a mild and efficient method.[6]
Reagents and Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Cold diethyl ether
Procedure:
-
Dissolve this compound in DCM.
-
Add catalytic amounts of TEMPO and NaBr.
-
Slowly add the NaOCl solution while maintaining the temperature at 0-5°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of ethanol.
-
Separate the organic layer and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the m-PEG16-carboxylic acid by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
Confirm the structure and purity using ¹H NMR and titration.[6]
Step 2: Conjugation of m-PEG16-carboxylic acid to a Target Protein
This protocol uses EDC/NHS chemistry to conjugate the activated PEG to primary amines on the protein.[6]
Reagents and Materials:
-
m-PEG16-carboxylic acid
-
Target protein
-
EDC-HCl
-
NHS
-
MES Buffer (e.g., 0.1 M MES, pH 6.0)
-
PBS Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of m-PEG16-carboxylic acid:
-
Dissolve m-PEG16-carboxylic acid in MES buffer.
-
Add EDC-HCl and NHS.
-
Incubate at room temperature for 15-30 minutes with gentle stirring to form the m-PEG16-NHS ester.[6]
-
-
Conjugation to Protein:
-
Dissolve the target protein in PBS (pH 7.4) to a suitable concentration (e.g., 5-10 mg/mL).
-
Add the freshly prepared m-PEG16-NHS ester solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[2]
-
Incubate for 15-30 minutes at room temperature.
-
Quantitative Data for Experimental Design
The following table provides recommended starting concentrations and molar ratios for the conjugation reaction. Optimization may be required for your specific protein.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 5-10 mg/mL | Higher concentrations can increase reaction efficiency but may also increase aggregation risk if the protein is prone to it. |
| Molar Ratio (PEG-acid:Protein) | 10:1 | This is for the initial activation step. |
| Molar Ratio (EDC:PEG-acid) | 2:1 | [6] |
| Molar Ratio (NHS:PEG-acid) | 2.5:1 | [6] |
| Molar Ratio (activated PEG-NHS:Protein) | 20:1 | A common starting point for the conjugation step. This ratio can be adjusted to control the degree of PEGylation.[8] |
| Conjugation Reaction pH | 7.4 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | [6] |
Step 3: Purification and Characterization
-
Purification: The PEGylated protein should be purified from unreacted PEG and native protein using Size Exclusion Chromatography (SEC).[8]
-
Characterization: The extent of PEGylation can be assessed using SDS-PAGE (which will show an increase in molecular weight) and HPLC. Mass spectrometry can be used to determine the precise number of PEG chains attached.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: m-PEG16-alcohol Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of molecules synthesized using m-PEG16-alcohol linkers. While the polyethylene (B3416737) glycol (PEG) chain itself is generally stable, the overall stability of the resulting conjugate is critically dependent on the chemical linkages formed during synthesis and the experimental conditions.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered by researchers and drug development professionals.
Question 1: My PEGylated compound is showing premature cleavage in serum. What are the potential causes?
Answer: Premature cleavage of a PEGylated molecule in serum is often not due to the instability of the PEG chain itself, but rather the lability of the bond connecting the PEG linker to your payload (e.g., a drug or protein). A common culprit is an ester linkage, which can be susceptible to hydrolysis by esterases present in serum.[1][2] The stability of such linkages can also be influenced by the specific site of conjugation on the molecule.[3]
To troubleshoot this, consider the following:
-
Linkage Chemistry: If you have used an ester-based linkage, you may need to switch to a more stable bond, such as an amide or a non-cleavable thioether linkage.[]
-
Steric Hindrance: The stability of a linkage can sometimes be increased by designing the molecule to have more steric hindrance around the cleavable bond, which can protect it from enzymatic degradation.[3]
-
Linker Modification: In some cases, modifying the linker's chemical structure, for instance by adding different chemical groups, can enhance serum stability.[1]
Question 2: How does the choice of conjugation chemistry impact the overall stability of my antibody-drug conjugate (ADC)?
Answer: The conjugation strategy significantly affects the stability of the final ADC. For instance, conjugation to lysine (B10760008) residues via amine coupling can sometimes lead to a decrease in the thermal stability of the antibody.[5] The number of conjugated molecules (the drug-to-antibody ratio) can also play a role, with higher loading sometimes resulting in greater changes to thermal stability.[5] Thiol coupling to cysteine residues is another common method and can also impact the stability profile of the resulting ADC.[5]
Question 3: My compound, which contains an this compound linker, is degrading during storage. What storage conditions are recommended?
Answer: For the this compound linker itself, storage at -20°C is recommended.[6] However, the optimal storage conditions for your final conjugate will depend on the nature of the entire molecule, including the payload and any other functional groups. For bioconjugates like ADCs, storage conditions are critical to prevent degradation and aggregation. It is advisable to perform stability studies on your specific molecule at various temperatures (e.g., -80°C, -20°C, and 4°C) and in different buffer formulations to determine the ideal storage conditions.
Question 4: Can the length of the PEG linker affect the stability of my final molecule?
Answer: Yes, the length of the linker can influence the properties of the final molecule. While the search results do not provide specific data on the this compound linker's length impacting stability, in the context of drug-linked hydrogels, tailoring the length of a sulfide-containing linker was shown to adjust the hydrolysis rate of a drug-linked ester bond.[7] The hydrophilic PEG spacer in the this compound linker is primarily intended to increase solubility in aqueous media.[6] Optimizing linker length is a critical aspect of developing successful PROTACs and other complex molecules.[8]
Data Summary: Linkage Stability Comparison
The stability of a molecule containing an this compound linker is largely determined by the type of chemical bond used to conjugate it to other components. The following table provides a qualitative comparison of common linkage types.
| Linkage Type | Relative Stability in Serum | Common Cleavage Mechanism | Primary Application Context |
| Ester | Lower | Hydrolysis (enzymatic and chemical) | Cleavable linkers for drug delivery |
| Amide | Higher | Generally stable, can be cleaved by proteases if part of a peptide sequence | More stable drug-linker conjugates |
| Thioether | High | Generally stable | Non-cleavable linkers in ADCs |
| Hydrazone | pH-sensitive | Hydrolysis in acidic environments (e.g., lysosomes) | pH-sensitive cleavable linkers |
| Disulfide | Reductively-cleavable | Reduction in the presence of reducing agents like glutathione | Redox-sensitive cleavable linkers |
Experimental Protocols
Protocol: Assessing Serum Stability of a PEGylated Conjugate
This protocol outlines a general method for evaluating the stability of a compound containing an this compound linker in serum.
1. Materials:
- Your PEGylated conjugate
- Human or mouse serum
- Phosphate-buffered saline (PBS) pH 7.4
- Incubator at 37°C
- Analytical method for detecting the intact conjugate and any cleavage products (e.g., HPLC-MS, SDS-PAGE for protein conjugates)
- Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
2. Procedure:
- Prepare a stock solution of your PEGylated conjugate in a suitable buffer (e.g., PBS).
- In separate microcentrifuge tubes, mix the conjugate with serum to a final desired concentration. Also, prepare a control sample by mixing the conjugate with PBS instead of serum.
- Incubate all samples at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each tube.
- Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate serum proteins and stop enzymatic reactions.
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Analyze the supernatant using your chosen analytical method to quantify the amount of intact conjugate remaining and identify any degradation products.
3. Data Analysis:
- Plot the percentage of intact conjugate remaining over time for both the serum and PBS samples.
- The rate of degradation in the PBS sample will indicate the chemical stability (hydrolysis), while the difference in degradation rate between the serum and PBS samples will indicate the enzymatic lability.
Visualizations
Caption: Structure of an Antibody-Drug Conjugate (ADC).
Caption: Troubleshooting workflow for conjugate instability.
Caption: Potential hydrolysis of an ester linkage.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 7. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
side reactions of m-PEG16-alcohol and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG16-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydroxyl group considered relatively inert?
A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative with a single terminal methoxy (B1213986) group and a terminal hydroxyl group. The hydroxyl group is a poor leaving group, making the this compound itself unreactive towards nucleophiles like the amine groups on proteins under standard physiological conditions. Therefore, the hydroxyl group must be "activated" by converting it into a better leaving group before it can be used in bioconjugation reactions.
Q2: What are the most common impurities in commercial this compound and why are they problematic?
A2: The most significant impurity is the PEG-diol, which has hydroxyl groups at both ends of the PEG chain. This impurity often arises from water contamination during the polymerization of ethylene (B1197577) oxide.[1] If the diol impurity is present during the activation step, it can become activated at both ends, leading to undesired cross-linking of biomolecules during the conjugation reaction, which can result in aggregation and loss of biological activity.[1][2]
Q3: What are the standard methods for activating the hydroxyl group of this compound for bioconjugation?
A3: A common and effective method for activating the hydroxyl group is tosylation. This involves reacting the this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA).[3] This reaction converts the hydroxyl group (-OH) into a tosylate group (-OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions with biomolecules.
Q4: Which analytical techniques are recommended for assessing the purity of this compound and its activated derivatives?
A4: A combination of orthogonal techniques is recommended for a thorough purity assessment.[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for confirming the chemical structure and can be used quantitatively (qNMR) to determine purity by comparing the signal integrals of the methoxy protons to those of the terminal methylene (B1212753) protons.[1][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is particularly effective for separating and quantifying the common PEG-diol impurity from the desired m-PEG-alcohol.[1][4][5]
-
Size-Exclusion Chromatography (SEC): Often coupled with Multi-Angle Light Scattering (SEC-MALS), this technique is powerful for identifying and quantifying aggregates and determining the molecular weight distribution of the PEG.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Activation of this compound with Tosyl Chloride
| Potential Cause | Recommended Solution |
| Presence of water in the reaction | Water can hydrolyze the tosyl chloride reagent and the activated m-PEG16-tosylate, reducing the yield.[3] Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][9] |
| Suboptimal molar ratio of reagents | An insufficient amount of tosyl chloride will result in incomplete conversion. A large excess can lead to side reactions and purification challenges. Start by optimizing the molar ratio of tosyl chloride and a non-nucleophilic base (e.g., triethylamine) to the this compound.[3] |
| Inefficient base | The base is crucial for scavenging the HCl produced during the reaction. Use a high-purity, non-nucleophilic base like triethylamine or pyridine to avoid side reactions.[3] |
Issue 2: Formation of Unexpected Byproducts During Activation
| Potential Cause | Recommended Solution |
| Di-tosylated PEG byproduct detected | This is likely due to the presence of PEG-diol impurity in your starting this compound.[1] It is crucial to either use a high-purity this compound with low diol content (<1%) or purify the starting material before activation using techniques like RP-HPLC.[1][4] |
| Chlorinated PEG (m-PEG16-Cl) is formed instead of the tosylate | This side reaction can occur when using tosyl chloride, especially with certain alcohol structures. The chloride ion, a byproduct, can displace the tosylate group. To minimize this, ensure strictly anhydrous conditions and consider the choice of base and solvent. In some cases, using a different activation chemistry might be necessary if this problem persists. |
Issue 3: Aggregation During Activation or Conjugation
| Potential Cause | Recommended Solution |
| Poor solubility of reagents | During activation, ensure that both this compound and the activating reagent are fully soluble in the chosen anhydrous solvent (e.g., dichloromethane (B109758), THF).[3] |
| Cross-linking due to diol impurities | As mentioned, di-activated PEG from diol impurities can cause cross-linking and aggregation of your target biomolecule.[1] Use high-purity this compound. |
| Protein instability under reaction conditions | The pH, temperature, and buffer composition can all affect protein stability. Optimize the pH for the conjugation reaction (typically pH 7.0-8.5 for targeting amines).[3] Consider adding stabilizing excipients like arginine (50-100 mM) or sucrose (B13894) (5-10% w/v) to the reaction buffer.[3] |
| High PEG-to-protein molar ratio | An excessive molar ratio of activated PEG to your protein can lead to over-PEGylation and aggregation. This ratio needs to be carefully optimized for each specific protein, with typical ranges from 1:1 to 20:1.[3] |
Experimental Protocols
Protocol 1: Anhydrous Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound using p-toluenesulfonyl chloride (TsCl) under anhydrous conditions to minimize side reactions like hydrolysis.
Materials:
-
This compound (high purity, <1% diol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous triethylamine (1.5 equivalents) to the solution while stirring.[3][10]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30-60 minutes.[3][10]
-
Let the reaction warm to room temperature and continue to stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the aqueous layer with DCM. The organic layer containing the m-PEG16-tosylate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Protocol 2: Conjugation of Activated m-PEG16-tosylate to a Protein
This protocol outlines a general procedure for the conjugation of m-PEG16-tosylate to primary amine groups (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Lyophilized protein of interest
-
m-PEG16-tosylate
-
Reaction Buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5)
-
Stabilizing excipients (optional, e.g., arginine)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
Procedure:
-
Prepare the protein solution by dissolving the lyophilized protein in the reaction buffer to a known concentration. If desired, add stabilizing excipients.
-
Immediately before use, dissolve the m-PEG16-tosylate in the same reaction buffer.
-
Add the m-PEG16-tosylate solution to the protein solution in a controlled, dropwise manner with gentle stirring. The molar ratio of PEG to protein should be optimized based on the specific protein and desired degree of PEGylation (a starting point could be a 5- to 10-fold molar excess of PEG).[3]
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for 2-24 hours.
-
Monitor the progress of the reaction using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris buffer, pH 8.0) to consume any unreacted m-PEG16-tosylate.
-
Purify the PEGylated protein from unreacted PEG, native protein, and reaction byproducts using techniques such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Visualizations
Caption: Activation of this compound and Potential Side Reactions.
Caption: General Workflow for Protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. wyatt.com [wyatt.com]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. rsc.org [rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scaling Up m-PEG16-alcohol Synthesis for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of m-PEG16-alcohol for preclinical studies. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for scaling up the synthesis of this compound for preclinical studies?
A1: For producing monodisperse this compound on a larger scale, a stepwise solid-phase synthesis is highly recommended.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, primarily by simplifying the purification process at each step. By anchoring the growing PEG chain to a solid support (e.g., Wang resin), excess reagents and byproducts can be easily removed by washing and filtration, thus avoiding complex and often low-yielding chromatographic purification of PEG intermediates.[2] This method allows for precise control over the PEG chain length, which is critical for producing a monodisperse product.[1][2]
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: Several parameters are critical for a successful and reproducible scale-up:
-
Anhydrous Conditions: All reactions, especially the Williamson ether synthesis, are highly sensitive to moisture. Water can quench the alkoxide intermediates, leading to incomplete reactions and the formation of PEG diol impurities.[3] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry of Reagents: Careful control of the molar ratios of the PEG monomer, base, and any protecting groups is essential. While an excess of the monomer can drive the reaction to completion, it must be easily removable.[3]
-
Choice of Base: The base used for deprotonation must be strong enough to form the alkoxide but not so harsh as to cause degradation of the PEG chain or the solid support.[3] Potassium tert-butoxide is a commonly used base for this purpose.[3]
-
Reaction Monitoring: In-process monitoring is vital to ensure the completion of each reaction step before proceeding to the next. Techniques such as mass spectrometry can be used to analyze a small amount of resin-bound product at each stage.[3]
Q3: How can the final this compound product be purified after cleavage from the solid support?
A3: After cleaving the this compound from the solid support using a strong acid like trifluoroacetic acid (TFA), the primary purification step is precipitation in a cold non-solvent, such as diethyl ether.[3] This will yield the crude product. For preclinical studies requiring high purity, further purification can be achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low final yield | Incomplete deprotonation of the hydroxyl groups on the resin or the growing PEG chain. | Ensure the base is fresh and used in the correct stoichiometry. Consider slightly increasing the reaction time or temperature, while carefully monitoring for side reactions.[3] |
| Inefficient coupling (Williamson ether synthesis). | Increase the excess of the PEG monomer. Optimize reaction time and temperature. Ensure efficient mixing, especially in larger reaction vessels, to overcome mass transfer limitations.[3] | |
| Steric hindrance as the PEG chain elongates. | For later coupling steps, consider using a more reactive electrophile or a less sterically hindered base.[3] | |
| Presence of shorter PEG chains (e.g., m-PEG12-alcohol) in the final product | Incomplete coupling at one or more steps of the chain elongation. | Thoroughly monitor the completion of each coupling reaction before proceeding to the next deprotection step. Mass spectrometry of a small sample of the resin-bound PEG can confirm the correct mass addition at each cycle.[2][3] |
| Presence of PEG diol impurities | Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Perform all reactions under a strictly inert atmosphere.[3] |
| Difficulties in final product purification | The oily nature of the PEG product leads to handling losses. | Minimize transfer steps. Use precipitation techniques for easier isolation.[3] |
| Co-elution of impurities with similar polarity during chromatography. | Optimize the mobile phase gradient and consider using a different stationary phase for preparative HPLC. |
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of this compound
This protocol is based on a stepwise approach using a tetraethylene glycol monomer.
Materials:
-
Wang Resin
-
m-DMTr-O-(CH2CH2O)4-OTs (monomer)
-
Potassium tert-butoxide (t-BuOK) in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Deprotonation:
-
Swell the Wang resin in anhydrous THF in a suitable reaction vessel.
-
Treat the swollen resin with a solution of t-BuOK in THF to deprotonate the hydroxyl groups on the resin.
-
-
First Coupling (to form Resin-O-(PEG)4-O-DMTr):
-
Add a solution of the m-DMTr-O-(CH2CH2O)4-OTs monomer in anhydrous THF to the deprotonated resin.
-
Allow the reaction to proceed until completion. Monitor by taking a small sample of the resin, cleaving the product, and analyzing by mass spectrometry.
-
Wash the resin thoroughly with THF and DCM to remove excess reagents.
-
-
Detritylation (to form Resin-O-(PEG)4-OH):
-
Treat the resin with a solution of TFA in DCM to remove the dimethoxytrityl (DMTr) protecting group.
-
Wash the resin with DCM and THF to remove the cleaved DMTr group and residual acid.
-
-
Chain Elongation (Cycles 2-4):
-
Repeat the deprotonation, coupling, and detritylation steps three more times to sequentially add three more tetraethylene glycol units. This will result in the desired 16-unit PEG chain attached to the resin (Resin-O-(PEG)16-OH).
-
-
Final Methylation (to form Resin-O-(PEG)16-OCH3):
-
Deprotonate the terminal hydroxyl group of the resin-bound PEG16 with t-BuOK.
-
React with a methylating agent (e.g., methyl iodide) to form the terminal methoxy (B1213986) group.
-
Wash the resin thoroughly with THF and DCM.
-
-
Cleavage from Resin:
-
Treat the resin with a solution of TFA in DCM to cleave the final this compound from the solid support.
-
Filter the resin and collect the filtrate containing the product.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude this compound by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Further purify by preparative RP-HPLC if necessary.
-
Quantitative Data
Table 1: Typical Reaction Yields for Solid-Phase Synthesis of this compound
| Step | Reaction | Typical Yield (%) |
| 1 | First Coupling | >95 |
| 2 | Second Coupling | >90 |
| 3 | Third Coupling | >85 |
| 4 | Fourth Coupling | >80 |
| 5 | Cleavage and Precipitation | >90 |
Note: Yields are based on the initial loading of the resin and can vary depending on the scale and reaction conditions.
Table 2: Final Product Specifications for Preclinical Grade this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Molecular Weight | 736.88 ± 2.0 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
| Purity | ≥95% | HPLC |
| Polydispersity Index (PDI) | ≤1.05 | Gel Permeation Chromatography (GPC) |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
analytical methods for detecting m-PEG16-alcohol impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting m-PEG16-alcohol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with 16 ethylene (B1197577) glycol repeat units, terminated with a methoxy (B1213986) group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of small molecules and biologics to improve their solubility and pharmacokinetic properties.
Q2: What are the primary analytical techniques for characterizing this compound?
A2: The primary techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Size Exclusion Chromatography (SEC) can also be used to assess polydispersity.
Q3: What are the expected molecular weight and mass spectrometry signals for this compound?
A3: The theoretical molecular weight of this compound (C33H68O17) is approximately 736.88 g/mol . In mass spectrometry, you can expect to see the protonated molecule [M+H]+ at m/z 737.9, as well as adducts with sodium [M+Na]+ and potassium [M+K]+.
Q4: What are the common impurities associated with this compound?
A4: Common impurities can include PEGs of different lengths (e.g., m-PEG15-alcohol or m-PEG17-alcohol), the corresponding PEG diol (HO-PEG16-OH), and residual starting materials or byproducts from synthesis. Aldehydes, such as formaldehyde, and their reaction products can also be present as degradants.
Analytical Methods & Protocols
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
Experimental Protocol:
-
System: UHPLC or HPLC system with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 20-80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-2000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
System: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3) or deuterium (B1214612) oxide (D2O).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The characteristic signals for this compound are a singlet for the methoxy group protons at approximately 3.38 ppm and a complex multiplet for the ethylene glycol backbone protons around 3.64 ppm.
-
The terminal hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
-
-
Data Analysis: The purity can be assessed by integrating the methoxy signal against any impurity signals. The structure is confirmed by the chemical shifts and splitting patterns.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent is too strong. | Dilute the sample in the initial mobile phase. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Secondary interactions with the stationary phase. | Modify the mobile phase pH or add a competing agent. | |
| Ghost Peaks | Carryover from a previous injection. | Run blank injections with a strong solvent to clean the injector and column. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when it no longer meets system suitability criteria. | |
| Unexpected Peaks | Presence of impurities (e.g., different PEG lengths, diol). | Analyze the mass of the unexpected peaks using MS to identify the impurities. |
| Sample degradation. | Ensure proper sample storage and handling. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization efficiency. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). |
| Sample concentration is too low. | Increase the sample concentration. | |
| Ion suppression from the matrix. | Dilute the sample or use a more effective chromatographic separation. | |
| Complex/Unresolved Spectra | Presence of multiple adducts (e.g., Na+, K+). | This is common for PEGs; use software to identify and deconvolve the different adducts. |
| High polydispersity in the sample. | Use SEC to determine the molecular weight distribution. For high molecular weight PEGs, spectral complexity increases. | |
| Incorrect Molecular Weight | Wrong charge state assignment. | Verify the spacing between isotopic peaks to confirm the charge state. |
| Presence of unexpected modifications or impurities. | Investigate potential side reactions or contaminants from the synthesis. |
NMR Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Sample aggregation. | Dilute the sample or acquire the spectrum at a higher temperature. |
| Presence of paramagnetic impurities. | Purify the sample to remove metal contaminants. | |
| Incorrect Integration Ratios | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters. |
| Overlapping signals. | Use a higher field strength NMR or a different solvent to improve signal dispersion. | |
| Unexpected Signals | Presence of impurities or residual solvent. | Compare the spectrum to a reference spectrum of the pure compound and the solvent. |
| 13C satellites of the main PEG signal. | Be aware that 1H-13C coupling can lead to small satellite peaks around the main PEG signal, which should not be mistaken for impurities. |
Quantitative Data Summary
Table 1: Theoretical Molecular Weights of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+Na]+ (m/z) |
| m-PEG15-alcohol | C31H64O16 | 692.82 | 715.81 |
| This compound | C33H68O17 | 736.88 | 759.87 |
| m-PEG17-alcohol | C35H72O18 | 780.93 | 803.92 |
| HO-PEG16-OH (diol) | C32H66O17 | 722.85 | 745.84 |
Visual Diagrams
Validation & Comparative
A Comparative Guide to m-PEG16-alcohol and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates, influencing key attributes such as solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of m-PEG16-alcohol with other commonly employed PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design and development.
This compound is a monodispersed PEG linker featuring a methoxy (B1213986) cap at one terminus and a reactive hydroxyl group at the other, connected by a 16-unit ethylene (B1197577) glycol chain.[1][2] This structure imparts a balance of hydrophilicity and length, making it a versatile tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.[3][4]
Quantitative Comparison of PEG Linker Performance
The length of the PEG chain is a crucial parameter that can be modulated to optimize the therapeutic index of a bioconjugate. While direct comparative data for this compound is not always available in a side-by-side format with other discrete PEG lengths, the following tables summarize the well-established trends and representative data for PEG linkers of varying lengths.
Table 1: Physicochemical and In Vitro Performance of PEG Linkers
| Parameter | Shorter PEGs (e.g., PEG4, PEG8) | Mid-length PEGs (e.g., this compound) | Longer PEGs (e.g., PEG24, 20 kDa) | Key Findings & References |
| Molecular Weight | Lower | Moderate (approx. 737 g/mol for m-PEG16)[1] | Higher | Molecular weight influences the hydrodynamic radius and in vivo circulation time.[5] |
| Aqueous Solubility | Good | Excellent | Very High | The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules.[5] |
| Drug Loading Capacity | Higher | Moderate | Lower | Shorter linkers contribute less to the overall mass of the conjugate, potentially allowing for a higher drug-to-antibody ratio (DAR). |
| In Vitro Cytotoxicity (IC50) | Generally Lower (Higher Potency) | Intermediate | Generally Higher (Lower Potency) | Longer PEG chains can introduce steric hindrance, potentially reducing binding affinity and in vitro potency. |
| Linker Stability | Dependent on conjugation chemistry | Dependent on conjugation chemistry | Dependent on conjugation chemistry | The stability of the linkage (e.g., amide, thioether) is critical for in vivo performance and is independent of PEG length.[6] |
Table 2: In Vivo Pharmacokinetic and Performance Characteristics of PEG Linkers
| Parameter | Shorter PEGs (e.g., PEG4, PEG8) | Mid-length PEGs (e.g., this compound) | Longer PEGs (e.g., PEG24, 20 kDa) | Key Findings & References |
| Plasma Half-life (t½) | Shorter | Intermediate | Longer | Increased hydrodynamic size reduces renal clearance, prolonging circulation time.[7][8] |
| Immunogenicity | Lower | Moderate | Higher Potential | While generally low, longer PEG chains have a higher potential to elicit anti-PEG antibodies.[5] |
| Tumor Penetration | Potentially Faster | Intermediate | Slower | Smaller conjugates may penetrate tumor tissue more rapidly. |
| Off-target Toxicity | Higher Potential | Intermediate | Lower Potential | Longer circulation times for longer PEGs can lead to increased exposure of healthy tissues, but the "stealth" effect can also reduce non-specific uptake. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended as a general guide and may require optimization for specific molecules and applications.
Determination of Aqueous Solubility
This protocol outlines a method for determining the aqueous solubility of a PEGylated compound using the shake-flask method, a reliable technique for assessing thermodynamic solubility.[9]
Materials:
-
PEGylated compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the PEGylated compound to a vial containing a known volume of PBS at a specific temperature (e.g., 25°C or 37°C). The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker or rotator. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[9]
-
The determined concentration represents the aqueous solubility of the compound under the tested conditions.
In Vitro Cytotoxicity Assay
This protocol describes a common method for evaluating the in vitro potency of a PEGylated drug, such as an ADC, using a cell viability assay.[10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated drug and unconjugated control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)[10]
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PEGylated drug and control compounds in complete cell culture medium.
-
Remove the medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for a period that allows for the drug to exert its effect (typically 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[10]
In Vivo Linker Stability Assessment
This protocol outlines a general workflow for assessing the in vivo stability of a PEG linker in a murine model through pharmacokinetic analysis.[11][12]
Materials:
-
PEGylated conjugate
-
Animal model (e.g., mice)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the PEGylated conjugate to the animals via a relevant route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).[13]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate an LC-MS/MS method to quantify the concentrations of the intact conjugate, total antibody (for ADCs), and any released payload in the plasma samples.[11][12]
-
Analyze the plasma samples to determine the concentration of each analyte at each time point.
-
Plot the plasma concentration versus time for each analyte and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance, and area under the curve (AUC). A comparison of the pharmacokinetics of the intact conjugate to the total antibody can provide insights into linker stability.[12]
Visualizing Key Pathways and Workflows
Understanding the mechanisms of action and experimental processes is crucial for the effective design of bioconjugates. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of PEG linkers.
References
- 1. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to m-PEG16-alcohol and Shorter Chain Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical determinant of its therapeutic success. Among the various options, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and physicochemical properties of bioconjugates. This guide provides an objective comparison of m-PEG16-alcohol, a mid-length PEG linker, against its shorter-chain counterparts, supported by experimental data to inform the rational design of next-generation drug delivery systems.
The length of a PEG linker represents a crucial trade-off between enhancing a drug conjugate's in vivo performance and maintaining its in vitro potency. Longer PEG chains, such as this compound, can improve solubility, increase hydrodynamic radius leading to longer plasma half-life, and shield the payload from the immune system.[1] However, shorter PEG linkers may be advantageous in scenarios where minimal steric hindrance is required for optimal target binding and cellular uptake.[2]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key in vitro and in vivo performance metrics for drug conjugates functionalized with PEG linkers of varying lengths. The data presented is a synthesis of findings from multiple studies to provide a broad comparative overview.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| PEG Linker Length | Typical DAR Efficiency | In Vitro Cytotoxicity (IC50) | Key Findings & References |
| Short Chain (PEG2-PEG4) | Lower drug loading may be observed in some cases. | Generally maintains high potency. | May retain higher in vitro potency due to less steric hindrance.[1][3] |
| Intermediate Chain (PEG8-PEG12) | Often represents a balance, with good drug loading efficiency. | Often represents a balance between improved pharmacokinetics and retained potency.[2] | A balanced approach for many antibody-drug conjugates (ADCs).[1] |
| This compound (inferred) | Expected to have good drug loading, potentially influenced by payload hydrophobicity. | May show a slight to moderate decrease in potency compared to shorter linkers. | Longer linkers can sometimes hinder ADC in vitro potency.[1] |
| Long Chain (PEG24, 4kDa, 10kDa) | Can exhibit lower drug loading in some instances due to steric hindrance. | Can exhibit a more significant reduction in cytotoxicity.[2] | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[2] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| PEG Linker Length | Pharmacokinetics (Half-life) | In Vivo Efficacy | Key Findings & References |
| Short Chain (PEG2-PEG4) | Faster clearance, shorter half-life. | Can lead to reduced in vivo efficacy due to rapid clearance.[1] | Suitable for payloads that do not require prolonged exposure.[1] |
| Intermediate Chain (PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy.[1] | Pendant (branched) PEG12 linkers have shown slower clearance rates compared to linear PEG24.[4] |
| This compound (inferred) | Expected to have a prolonged half-life compared to shorter chains. | Likely to show enhanced in vivo efficacy due to improved pharmacokinetics. | The trend of longer PEGs leading to longer half-life is well-established.[1] |
| Long Chain (PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy, but may also cause a more substantial reduction in in vitro cytotoxicity.[1] | In one study, a 10 kDa PEG linker resulted in an 11.2-fold extension in half-life compared to a non-PEG linker.[3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of drug-PEG conjugates. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)
This protocol describes a typical conjugation of a drug-linker to an antibody via cysteine residues.
-
Antibody Reduction: Partially reduce the monoclonal antibody (mAb) with a controlled molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]
-
Drug-Linker Activation: The drug is functionalized with a PEG linker (e.g., m-PEG16-maleimide, derived from this compound) to create a reactive drug-linker construct.
-
Conjugation: Add the maleimide-activated drug-linker with the desired PEG length to the reduced antibody solution and incubate to allow for covalent bond formation between the maleimide (B117702) group and the antibody's sulfhydryl groups.[2]
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using methods like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed target cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and control antibody in culture medium. Remove the existing medium from the wells and add the diluted ADC solutions.
-
Incubation: Incubate the plate for a period of 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[1]
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of a PEGylated ADC in mice.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) and implant them with human tumor cells that express the target antigen for the ADC's antibody.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, non-targeting ADC, ADC with short PEG linker, ADC with m-PEG16 linker). Administer the treatments intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the ADCs.
Visualizing Key Processes
The following diagrams illustrate important concepts in the design and mechanism of action of PEGylated drug conjugates.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Preclinical evaluation workflow for ADCs with varying PEG linker lengths.
References
Navigating the Labyrinth of Biological Activity: A Comparative Guide to m-PEG16-alcohol Conjugated Molecules
For researchers, scientists, and drug development professionals, the strategic conjugation of molecules to polyethylene (B3416737) glycol (PEG) chains is a cornerstone of modern therapeutics. This guide provides an objective comparison of the biological activity of molecules conjugated with m-PEG16-alcohol, benchmarking their performance against alternatives and providing the experimental foundation for informed decision-making.
The covalent attachment of PEG, a process known as PEGylation, has been shown to significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing hydrodynamic size, PEGylation can reduce renal clearance and shield molecules from enzymatic degradation, thereby extending their circulation half-life. Furthermore, the hydrophilic nature of PEG can improve the solubility of conjugated molecules. The this compound linker, a monodisperse PEG derivative with 16 ethylene (B1197577) glycol units, is a frequently utilized tool in this context, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Unveiling the Impact: Comparative Performance Data
The efficacy of a conjugated molecule, especially in the context of PROTACs, is often measured by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing the performance of molecules conjugated with PEG linkers of varying lengths and compositions.
Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs with Varying PEG Linker Lengths [1][2]
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This synthesized data, focusing on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, indicates that a PEG5 linker provides the optimal balance of degradation potency in this specific molecular context. A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy.[1][2]
Table 2: Illustrative Comparison of Flexible Linkers - Alkyl vs. PEG [3]
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| CRBN | CRBN | 9-atom alkyl chain | 15 | >90 |
| CRBN | CRBN | PEG3 | >1000 | Weak |
| TBK1 | VHL | 12-atom alkyl chain | Inactive | 0 |
| TBK1 | VHL | 21-atom (PEG-containing) | 3 | 96 |
This illustrative data highlights that the optimal linker composition is highly dependent on the specific target protein and E3 ligase pair. While a shorter alkyl linker was effective for CRBN degradation, a longer, PEG-containing linker was necessary for potent TBK1 degradation. This underscores that for some target-E3 ligase pairs, the properties of a PEG linker may be more favorable for ternary complex formation.[3]
Table 3: Comparative Pharmacokinetic Parameters of BRD4-Targeting PROTACs [4]
| PROTAC | Linker Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| ARV-771 | Proprietary | 1,230 | 0.5 | 3,450 | 4.2 |
| dBET1 | PEG-based | 850 | 1.0 | 2,980 | 3.8 |
| MZ1 | PEG-based | 650 | 0.25 | 1,120 | 2.3 |
This table summarizes key pharmacokinetic parameters of prominent BRD4-targeting PROTACs in preclinical rodent models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.[4]
The Underpinnings of Activity: Signaling Pathways and Mechanisms
The biological activity of this compound conjugated molecules, particularly PROTACs, is intrinsically linked to the cellular machinery of protein degradation. The following diagrams illustrate the key signaling pathways involved.
Caption: PROTAC-mediated protein degradation pathway.
Caption: The Ubiquitin-Proteasome System (UPS).
Rigorous Evaluation: Key Experimental Protocols
The quantitative data presented in this guide is underpinned by robust experimental methodologies. The following are detailed protocols for key assays used to evaluate the biological activity of this compound conjugated molecules.
Protocol 1: Western Blot for Protein Degradation
This assay is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC or other conjugated molecule.[1][2]
Materials:
-
Cell line of interest (e.g., relevant cancer cell line)
-
PROTAC or conjugated molecule of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or conjugated molecule for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical assay provides real-time, label-free analysis of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface to determine the binding affinity (KD) of this binary interaction.
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein (if possible) or use a capture-based approach to measure the binding affinity of the PROTAC to the target protein.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the E3 ligase-immobilized surface.
-
The resulting sensorgrams will show the binding of the target protein-PROTAC complex to the E3 ligase, indicating the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for the ternary complex formation. The cooperativity of the complex can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.
This comprehensive guide provides a foundational understanding of the biological activity of this compound conjugated molecules. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers to design, evaluate, and optimize novel therapeutics.
References
The Efficacy of m-PEG Conjugation in Preclinical Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) to therapeutic agents, a process known as PEGylation, represents a significant advancement in drug delivery. This guide provides a comparative analysis of m-PEG-conjugated anticancer agents based on preclinical data, with a focus on paclitaxel (B517696) and camptothecin (B557342). We will explore the enhanced physicochemical properties, in vitro cytotoxicity, and in vivo efficacy of these conjugates compared to their parent drugs. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in the design and evaluation of next-generation therapeutic candidates.
Performance Comparison: m-PEG-Drug Conjugates vs. Parent Drug
The conjugation of m-PEG to cytotoxic agents like paclitaxel and camptothecin has been shown to significantly alter their performance characteristics. The following tables summarize key quantitative data from preclinical studies, offering a clear comparison between the PEGylated formulations and their unmodified counterparts.
| Formulation | Drug | PEG Derivative | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) |
| mPEG-PLA-Paclitaxel | Paclitaxel | mPEG-poly(lactic acid) | ~153.3 ± 41.7 | 5.35 ± 0.75 | 75.56 ± 2.61 |
| mPEG-SN38 Micelles | SN38 (active metabolite of Irinotecan) | mPEG | ~130 | Not Specified | Not Specified |
| mPEG-PLA-SN38 Micelles | SN38 | mPEG-poly(lactic acid) | ~20 | Not Specified | Not Specified |
| CPT-PAE-mPEG Nanomicelles | Camptothecin | mPEG | Not Specified | Not Specified | Not Specified |
| Formulation | Drug | Cell Line | IC50 | Comments |
| Free Paclitaxel | Paclitaxel | Hep-2 (Laryngeal Cancer) | Comparable to mPEG-PLGA-Paclitaxel | Standard chemotherapeutic agent. |
| mPEG-PLGA-Paclitaxel NPs | Paclitaxel | Hep-2 (Laryngeal Cancer) | Comparable to free paclitaxel | Nanoparticle formulation for controlled release.[1] |
| CPT-PAE-mPEG Nanomicelles | Camptothecin | HT29 (Colon Cancer) | 0.1 mg/mL | The nanomicelle formulation enhances the therapeutic efficacy of camptothecin.[2] |
| mPEG-PLA-SN38 Micelles | SN38 | BEL-7402 (Liver Cancer) | Significantly more effective than mPEG-SN38 micelles | Smaller, more homogeneous micelles lead to greater tumor inhibition.[3] |
Visualizing the Path to Enhanced Drug Delivery
The following diagrams illustrate the conceptual workflows and mechanisms underlying the development and action of m-PEG conjugated drugs.
References
- 1. In-vitro evaluation of paclitaxel-loaded MPEG-PLGA nanoparticles on laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterization of camptothecin conjugated poly amino ester–methyl ether poly ethylene glycol copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Characterization of m-PEG16-Alcohol Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of PEGylated therapeutics. The covalent attachment of PEG, or PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a comparative overview of mass spectrometry techniques for the characterization of m-PEG16-alcohol conjugates, which feature a methoxy-terminated PEG with 16 ethylene (B1197577) glycol units linked to an alcohol-containing molecule. We present a comparison of key analytical techniques, supported by experimental data and detailed protocols.
Comparison of Key Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, heterogeneity, and the degree of PEGylation.[1] The two most common ionization techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with a time-of-flight (TOF) mass analyzer.[2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | - Average molecular weight- Degree of PEGylation- Polydispersity of the PEG conjugate | - High sensitivity- Tolerance to salts and buffers- Provides excellent information on molecular weight and heterogeneity- Can provide high resolution to observe individual oligomers of heterogeneous PEGylated peptides[2] | - Potential for fragmentation- Matrix interference- Less amenable to coupling with liquid chromatography (LC) |
| ESI-MS | - Precise molecular weight of the conjugate- Charge state distribution- Can be coupled with LC for separation of complex mixtures | - Soft ionization technique, minimizing fragmentation- Preferred for its automated workflow and reduced sample preparation time[1]- Amenable to coupling with liquid chromatography (LC-MS) for enhanced separation and analysis[3] | - Susceptible to ion suppression- Overlapping charge patterns and polydispersity can complicate spectra- May require charge deconvolution software for data interpretation[3] |
| LC-MS | - Separation of different PEGylated species- Quantification of conjugates and impurities- Provides detailed structural information when coupled with tandem MS (MS/MS) | - Combines the separation power of LC with the detection capabilities of MS- Allows for the analysis of complex mixtures- Can be used for both qualitative and quantitative analysis | - Method development can be complex- Requires careful selection of chromatographic conditions to avoid co-elution |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data in the characterization of this compound conjugates. Below are representative protocols for the key mass spectrometry techniques.
MALDI-TOF Mass Spectrometry
Purpose: To determine the average molecular weight and polydispersity of the this compound conjugate.
Materials:
-
This compound conjugate
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA or sinapinic acid - SA)
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA)[4]
-
Solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid - TFA)
-
MALDI target plate
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the solvent to a final concentration of approximately 1 mg/mL.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the same solvent. For PEG analysis, CHCA is a common choice.[4]
-
Cationizing Agent Preparation: Prepare a solution of the cationizing agent in the solvent.
-
Sample Spotting: Mix the sample, matrix, and cationizing agent solutions in a 1:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. The dried-droplet method is commonly used.[5]
-
Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The instrument is calibrated using a standard of known molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Purpose: To obtain the precise molecular weight of the this compound conjugate.
Materials:
-
This compound conjugate
-
Solvent (e.g., water with 0.1% formic acid)[6]
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)[6]
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the solvent to a final concentration of approximately 1 mg/mL.[6]
-
Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometry Analysis:
-
Data Analysis: The resulting spectrum containing multiple charged ions is deconvoluted to obtain the zero-charge mass of the conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To separate and identify different species in the this compound conjugate sample.
Instrumentation:
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of 1 mg/mL.[6]
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).[6]
-
Flow Rate: A typical analytical flow rate (e.g., 0.3 mL/min).[6]
-
Injection Volume: 5 µL.[6]
-
-
Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer, and data is acquired as described in the ESI-MS protocol.
Experimental Workflow and Data Visualization
The following diagram illustrates a typical experimental workflow for the characterization of an this compound conjugate by mass spectrometry.
Caption: Experimental workflow for the characterization of this compound conjugates by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
The Role of m-PEG16-alcohol in Oncology: A Comparative Guide to PEGylated Drug Delivery Systems
In the landscape of cancer research and therapeutic development, enhancing the efficacy and safety of potent anti-cancer agents remains a paramount challenge. Surface modification of nanocarriers with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has emerged as a cornerstone strategy to improve the pharmacokinetic profiles of drug delivery systems. This guide provides a comparative analysis of m-PEG16-alcohol, a discrete PEG linker, and its applications in cancer research, offering insights into its performance against other PEG alternatives based on experimental data.
Executive Summary:
Methoxy-polyethylene glycol with 16 ethylene (B1197577) glycol units (this compound) serves as a hydrophilic linker in the construction of various drug delivery platforms, including nanoparticles and antibody-drug conjugates. Its primary role is to create a "stealth" shield around the therapeutic carrier, which bestows several advantages:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs and stabilizes the nanocarrier formulation.
-
Prolonged Systemic Circulation: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), thereby preventing rapid clearance by the immune system and extending the circulation half-life of the therapeutic agent.
-
Enhanced Tumor Accumulation: By prolonging circulation, PEGylated nanoparticles have a greater opportunity to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature of solid tumors.
This guide will delve into the quantitative aspects of how PEG chain length, a critical parameter, influences the physicochemical properties and biological performance of these drug delivery systems.
Comparative Analysis of PEG Chain Length on Nanoparticle Properties
The length of the PEG chain is a critical determinant of the ultimate in vivo fate and efficacy of a nanocarrier. While direct comparative studies focusing exclusively on this compound are limited, a wealth of data from studies comparing short-chain PEGs (as a proxy for this compound) with longer-chain PEGs provides valuable insights.
Table 1: Physicochemical Properties of PEGylated Nanoparticles with Varying PEG Chain Lengths
| Nanoparticle Formulation | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Cisplatin-loaded Liposomes | Non-PEGylated | 221 | -15.2 | 85.3 | [1] |
| Cisplatin-loaded Liposomes | PEGylated (unspecified length) | 274 | -22.8 | 92.1 | [1] |
| Thiolated Organosilica NPs | Non-PEGylated | 145.3 | -35.4 | N/A | [2] |
| Thiolated Organosilica NPs | PEG 750 | 155.1 | -28.9 | N/A | [2] |
| Thiolated Organosilica NPs | PEG 5000 | 198.6 | -21.7 | N/A | [2] |
| Curcumin-loaded Niosomes | PEG 6000 | 212 | Not Reported | 76 | [3] |
Note: N/A indicates data not available in the cited source.
The data consistently demonstrates that increasing the PEG chain length leads to a larger hydrodynamic diameter. This steric hindrance provided by the PEG chains also tends to reduce the absolute value of the zeta potential, bringing it closer to neutrality, which can further reduce non-specific interactions with plasma proteins.
Performance in Biological Systems: A Comparative Overview
The ultimate goal of PEGylation is to enhance the therapeutic index of an anti-cancer drug by improving its delivery to the tumor while minimizing systemic toxicity.
Table 2: In Vitro and In Vivo Performance of PEGylated vs. Non-PEGylated Formulations
| Formulation | Cell Line / Animal Model | Key Performance Metric | Results | Reference |
| In Vitro Cytotoxicity | ||||
| Cisplatin-loaded Liposomes | HTB-9 (Bladder Cancer) | IC50 (µg/mL) after 48h | Non-PEGylated: 15.8, PEGylated: 8.3 | [1] |
| Thiolated Organosilica NPs | A549 (Lung Cancer) | Cell Viability (%) at 100 µg/mL after 72h | Non-PEGylated: ~90%, PEG 750: ~80%, PEG 5000: ~95% | [2] |
| In Vivo Efficacy | ||||
| Cisplatin-loaded Liposomes | Bladder Cancer-bearing Rats | Tumor Volume (mm³) after 21 days | Control: 28, Free Cisplatin: 11, PEGylated Liposomes: 2.3 | [1] |
| Cisplatin-loaded Liposomes | Bladder Cancer-bearing Rats | Body Weight Gain (%) after 21 days | Control: 15%, Free Cisplatin: 3%, PEGylated Liposomes: 10% | [1] |
These findings underscore the significant impact of PEGylation on therapeutic outcomes. PEGylated formulations consistently exhibit enhanced cytotoxicity against cancer cells in vitro and superior tumor growth inhibition in vivo compared to their non-PEGylated counterparts. The improved safety profile is evidenced by the reduced systemic toxicity, as indicated by the greater body weight gain in animals treated with PEGylated nanoparticles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below is a representative protocol for the synthesis of this compound functionalized nanoparticles, adapted from established methods.
Protocol: Synthesis of this compound Functionalized PLGA Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles composed of a poly(lactic-co-glycolic acid) (PLGA) core and a hydrophilic shell of this compound.
Materials:
-
PLGA-PEG16-OH block copolymer
-
Hydrophobic anticancer drug (e.g., Doxorubicin)
-
Acetone or Acetonitrile (organic solvent)
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG16-OH copolymer and 5 mg of the hydrophobic drug in 5 mL of acetone.
-
Nanoprecipitation: Add the organic phase dropwise into 50 mL of deionized water under constant stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the suspension for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
Purification: Transfer the nanoparticle suspension to a dialysis tube and dialyze against deionized water for 24 hours, with water changes every 4-6 hours, to remove the unencapsulated drug and any remaining solvent.
-
Characterization: The resulting this compound functionalized nanoparticles should be characterized for size and zeta potential using dynamic light scattering (DLS), morphology by transmission electron microscopy (TEM), and drug loading efficiency via UV-Vis spectrophotometry or HPLC.
Visualizing the Rationale and Workflow
To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The journey of an this compound functionalized nanoparticle from formulation to tumor cell interaction.
Caption: Experimental workflow for the synthesis of PEGylated nanoparticles via nanoprecipitation.
References
- 1. Enhanced Efficacy of PEGylated Liposomal Cisplatin: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Polyethylene glycol triggers the anti-cancer impact of curcumin nanoparticles in sw-1736 thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Researcher's Guide to m-PEG16-alcohol: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to achieving experimental success and optimizing resource allocation. In the realm of bioconjugation, polyethylene (B3416737) glycol (PEG) has long been the gold standard for enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive cost-benefit analysis of using m-PEG16-alcohol, a foundational building block in PEGylation, comparing it with pre-activated PEG derivatives and emerging alternatives. By examining cost, performance, and experimental considerations, this guide aims to empower researchers to make informed decisions for their specific research needs.
Cost Analysis: The Build vs. Buy Dilemma
The primary economic advantage of this compound lies in its lower upfront cost compared to pre-activated PEG reagents. However, a true cost analysis must account for the subsequent in-house activation steps required to make it reactive towards functional groups on biomolecules. This "build vs. buy" decision is a critical consideration for any research team.
As the table below illustrates, while the initial purchase price of this compound is significantly lower than its activated counterparts, the total cost of "building" a reactive PEG linker in-house can approach or even exceed the cost of "buying" a pre-activated one, especially when factoring in the cost of reagents and, crucially, researcher time.
Table 1: Cost Comparison of this compound and Pre-activated PEG Reagents
| Reagent | Supplier Example | Price (USD) per gram | Estimated Cost of In-house Activation (per gram of this compound) | Total "Build" Cost (USD) per gram |
| This compound | BroadPharm | $440 | N/A | $440 |
| This compound | MedKoo Biosciences | $950 | N/A | $950 |
| m-PEG-NHS Ester (comparable MW) | BroadPharm | ~$1,000 - $2,000+ | N/A | N/A |
| In-house Activation of this compound | ||||
| Activation Reagents (e.g., NHS, DCC/EDC) | Varies | ~$50 - $150 | ||
| Purification Materials (e.g., chromatography media) | Varies | ~$100 - $300 | ||
| Labor (estimated) | N/A | ~$200 - $500 | ||
| Estimated Total "Build" Cost | ~$790 - $1,900+ |
Note: Prices are approximate and subject to change. The cost of in-house activation is an estimation and can vary significantly based on the scale of the reaction, the specific protocol employed, and institutional overhead.
The decision to use this compound is most cost-effective for large-scale production where the per-gram cost of activation reagents and labor decreases, or for research that requires customized activated PEG derivatives not commercially available. For smaller-scale, routine conjugations, the convenience and time savings of using a pre-activated PEG may outweigh the higher initial cost.
Performance Comparison: this compound vs. Alternatives
The performance of a PEGylation reagent extends beyond its reactivity. It encompasses the stability of the resulting conjugate, its biological activity, and its immunogenic potential. Here, we compare this compound (once activated) with pre-activated PEGs and two promising alternatives: polysarcosine (pSar) and poly(2-oxazoline)s (POx).
Table 2: Performance Comparison of PEGylation Reagents and Alternatives
| Feature | Activated this compound / Pre-activated PEGs | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) |
| Biocompatibility | Generally high, but concerns about immunogenicity and accelerated blood clearance (ABC) exist.[1] | High; considered a "stealth" polymer that may better evade the immune system.[2][3] | High; exhibits "stealth" properties comparable to PEG.[1][4] |
| Biodegradability | Non-biodegradable. | Biodegradable.[2] | Generally non-biodegradable. |
| Reaction Efficiency | High for pre-activated PEGs (e.g., NHS esters with amines).[5] Activation of this compound can have variable yields. | High yields reported for site-specific conjugation methods.[2][3] | Efficient polymerization and functionalization reported.[6] |
| Stability of Conjugate | Depends on the linkage chemistry (e.g., amide bonds are very stable).[5] | Comparable stability to PEG conjugates in vitro.[2][3] | Good stability reported. |
| In Vivo Performance | Can increase circulation half-life but may elicit anti-PEG antibodies.[2][3] | Comparable circulation half-life to PEG, with potentially lower immunogenicity and enhanced tumor accumulation.[2][3] | Favorable in vitro toxicology comparable to PEG.[4] |
| Versatility | Wide range of commercially available activated derivatives. The hydroxyl group of this compound allows for diverse custom functionalizations.[7] | Emerging as a versatile alternative with tunable properties. | Properties can be easily tuned through monomer selection.[1] |
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for key experiments are provided below.
Activation of this compound to an Amine-Reactive NHS Ester
This protocol describes a common method for activating the terminal hydroxyl group of this compound to create a more reactive N-hydroxysuccinimide (NHS) ester, making it suitable for conjugation to primary amines on proteins or other biomolecules.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add DSC (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated m-PEG16-NHS ester by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
The purified m-PEG16-NHS ester is now ready for conjugation.
Protein Conjugation with Activated m-PEG16-NHS Ester
This protocol outlines the conjugation of the newly synthesized m-PEG16-NHS ester to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
m-PEG16-NHS ester
-
Protein of interest
-
Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the m-PEG16-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the activated PEG solution to the protein solution with gentle stirring. A 10- to 50-fold molar excess is a common starting point.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.[1]
-
Purify the PEGylated protein from excess PEG and byproducts using an appropriate purification method like SEC or dialysis.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the strategic decision-making process, the following diagrams are provided.
Caption: Experimental workflow for the activation of this compound and subsequent protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of m-PEG16-alcohol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG16-alcohol, a methoxy-terminated polyethylene (B3416737) glycol derivative commonly used in bioconjugation, drug delivery, and PROTAC development.
This compound, like other polyethylene glycol (PEG) compounds, is not generally classified as hazardous waste. However, its disposal requires careful consideration to prevent environmental contamination and ensure compliance with institutional and local regulations. The primary route for disposal is through a licensed chemical waste contractor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. If an SDS is not available, the substance should be handled with the standard caution applied to all laboratory chemicals.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste assessment, collection, and removal.
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If it is contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically under 100 mL) and larger bulk quantities may have different handling requirements, but both should be disposed of through a licensed contractor.[1]
-
-
Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is a good option if it is in good condition.[1]
-
Labeling: The container label should clearly state "this compound waste" and include the accumulation start date.[1][2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
-
-
Disposal Route:
-
Licensed Contractor: The primary and recommended disposal method for both small and large quantities of this compound is through a licensed chemical waste disposal contractor.[1][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
Prohibited Disposal Methods:
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Condition | -20°C | BroadPharm[5] |
| -5°C, dry, no sun | Biopharma PEG[6] | |
| Purity | ≥95% - 98% | AxisPharm, BroadPharm[5][7] |
| Shipping Condition | Ambient Temperature | BroadPharm, MedKoo Biosciences[5][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 3. youtube.com [youtube.com]
- 4. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 5. This compound, 133604-58-7 | BroadPharm [broadpharm.com]
- 6. mPEG16-OH, this compound (CAS: 133604-58-7) - Biopharma PEG [biochempeg.com]
- 7. This compound, CAS 133604-58-7 | AxisPharm [axispharm.com]
- 8. medkoo.com [medkoo.com]
Personal protective equipment for handling m-PEG16-alcohol
Essential Safety and Handling Guide for m-PEG16-alcohol
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Glasses | Must be equipped with side shields to protect against splashes. |
| Chemical Goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant gloves are essential. Nitrile, neoprene, or PVC gloves are suitable options.[1] Discard and replace gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Generally not required under normal handling conditions with adequate ventilation. If dust or aerosols are generated, use an approved air-purifying respirator.[1] |
Operational Plan for Handling
Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.
-
Preparation:
-
Handling:
-
Conduct all work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the substance, take care to avoid generating dust or aerosols.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Clean and decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. While polyethylene (B3416737) glycol and its derivatives are not typically classified as hazardous waste, they must be disposed of as chemical waste.[4]
-
Waste Segregation:
-
Containerization and Labeling:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[4]
-
The label should clearly identify the contents as "this compound waste" and include the date of accumulation.
-
-
Disposal Route:
Emergency Procedures
In the event of an accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Visualized Workflows and Protocols
To further clarify the necessary procedures, the following diagrams illustrate the handling workflow and the logic behind PPE selection.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
